Product packaging for Cyanamide(Cat. No.:CAS No. 2669-76-3)

Cyanamide

Cat. No.: B7767653
CAS No.: 2669-76-3
M. Wt: 42.040 g/mol
InChI Key: XZMCDFZZKTWFGF-UHFFFAOYSA-N
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Description

Historical Perspectives on Cyanamide (B42294) Chemistry

The origins of this compound chemistry can be traced back to the late 19th century. The formation of calcium this compound (CaNCN), a derivative of this compound, was discovered in 1897 by Frank and Caro during their research into synthesizing inexpensive cyanide for gold and silver extraction. acs.org This discovery led to the development of the this compound process, which became an early method for nitrogen fixation. acs.org Calcium this compound itself found initial application as a fertilizer, and later served as a source for the industrial production of metal cyanamides, ammonia (B1221849), and nitric acid. mdpi.comresearchgate.net

Unsubstituted this compound (NH₂CN) was first discovered by Cannizzaro in 1851. rsc.org While metal cyanamides saw earlier industrial use, the application of substituted organic cyanamides (RNHCN or RR'NCN) gained momentum more recently. mdpi.comresearchgate.net Early research also explored the generation of this compound-like species, such as the observation by Tiemann in 1891 from the reaction of amidoxime (B1450833) with aryl-sulfonyl chloride, which yielded a mixture of products including this compound and its derivatives. mdpi.com The isolation and stabilization of free this compound as a 50% aqueous solution in the late 1950s marked a significant step, enabling wider research and application beyond its calcium salt form. evonik.com This required intensive research to prepare this compound from calcium this compound and stabilize the reactive solution. evonik.com

Contemporary Significance in Chemical Sciences

In contemporary chemical sciences, this compound holds considerable significance due to its diverse reactivity and applications. Its bifunctional nature allows it to participate in a wide array of chemical transformations, including cyclization, addition, and substitution reactions, making it an invaluable intermediate in numerous synthetic pathways. chemicalbook.com

Recent years have seen a substantial increase in the use and application of substituted cyanamides in synthetic chemistry, alongside the development of more sustainable synthetic routes to these compounds. mdpi.comresearchgate.net Cyanamides are valuable organonitrogen compounds utilized in pharmaceuticals, material science, and synthetic applications. rsc.org They serve as key precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds. chemicalbook.comchemicalbook.com

Research highlights the utility of cyanamides in various reaction types:

Cycloaddition Chemistry: Cyanamides act as dipolarophiles in [3 + 2] cycloaddition reactions, leading to the formation of various cycloadducts, such as 4-aminotetrazoles when reacted with azide (B81097) dipoles. mdpi.com Metal-catalyzed [2 + 2 + 2] cycloaddition reactions involving cyanamides and alkynes have also been developed for the synthesis of 2-aminopyridines. mdpi.com

Aminocyanation Reactions: Cyanamides are employed in aminocyanation reactions. mdpi.comresearchgate.net

Electrophilic Cyanide-Transfer Agents: Certain this compound derivatives, such as N-sulfonyl cyanamides (e.g., N-cyano-N-tosyl-sulfonamide, NCTS), are important electrophilic cyanation reagents used in transition metal-catalyzed C-H cyanation reactions. mdpi.comresearchgate.net

Radical and Coordination Chemistry: Cyanamides exhibit unique reactivity in radical reactions and are involved in coordination chemistry with metals. mdpi.comresearchgate.net Radical reactions of N-acyl-cyanamides, for instance, have been explored for the synthesis of guanidine-based natural products. mdpi.com

Furthermore, this compound and its tautomer carbodiimide (B86325) (HNCNH) are considered key molecules in prebiotic chemistry and chemical evolution, potentially playing a role in the formation of nitrogenous bases like purines and pyrimidines. aanda.orgaanda.orgoup.com Research investigates their formation mechanisms in astrophysical environments like molecular clouds. aanda.orgaanda.orgoup.com this compound's reaction with glycolaldehyde (B1209225) has been studied as a potential pathway to bypass the need for free sugars in forming nucleosides. aanda.orgaanda.org

This compound also finds application in agriculture as a nitrogen fertilizer and plant growth regulator, promoting uniform germination and flowering by breaking dormancy in seeds and buds. chemicalbook.comchemicalbook.compatsnap.com It is also a precursor for other important nitrogen-containing compounds like guanidine (B92328) and melamine (B1676169), which are used in polymers and resins. chemicalbook.comresearchgate.net

The continued research into this compound chemistry aims to develop new synthetic methodologies and explore novel and future-oriented applications for this versatile compound. evonik.comsioc-journal.cnsioc-journal.cn

Key Reactions and Applications of this compound in Contemporary Research

Reaction TypeDescriptionExamples/Significance
CycloadditionParticipation as dipolarophiles in cycloaddition reactions.Synthesis of heterocycles like 4-aminotetrazoles and 1,2,4-oxadiazoles. mdpi.com Metal-catalyzed synthesis of 2-aminopyridines. mdpi.com
AminocyanationReactions involving the addition of amino and cyano groups.Used in various synthetic procedures. mdpi.comresearchgate.net
Electrophilic CyanationTransfer of a cyanide group to another molecule.N-sulfonyl cyanamides (e.g., NCTS) are key reagents for C-H cyanation. mdpi.comresearchgate.net
Radical ReactionsInvolvement in reactions proceeding via radical intermediates.Synthesis of complex molecules, including guanidine derivatives. mdpi.com
Coordination ChemistryFormation of coordination complexes with metals.Exploration of novel metal-cyanamide complexes. mdpi.comresearchgate.net
Prebiotic ChemistryRole in the chemical evolution leading to the building blocks of life.Potential precursor for nitrogenous bases (purines, pyrimidines) and nucleosides. aanda.orgaanda.orgoup.com Abiotic synthesis of urea (B33335) and guanidine. aanda.orgaanda.org
Synthesis of N-CompoundsUse as a building block for the synthesis of various nitrogen-containing organic compounds.Production of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.comsioc-journal.cnsioc-journal.cn
Industrial Raw MaterialIntermediate in the production of other chemicals.Precursor for guanidine, melamine, dicyandiamide (B1669379), and thiourea (B124793). chemicalbook.comevonik.comresearchgate.net
Agricultural ApplicationsUse in agricultural practices.Nitrogen fertilizer and plant growth regulator. chemicalbook.comchemicalbook.compatsnap.com
Polymerization and DimerizationFormation of larger molecules through self-reaction.Dimerization to form dicyandiamide (DCD), a precursor for melamine and resins. patsnap.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2N2<br>NH2CN<br>CH2N2<br>H2NCN B7767653 Cyanamide CAS No. 2669-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanamide
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InChI

InChI=1S/CH2N2/c2-1-3/h2H2
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InChI Key

XZMCDFZZKTWFGF-UHFFFAOYSA-N
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Canonical SMILES

C(#N)N
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Molecular Formula

NH2CN, Array, CH2N2
Record name CYANAMIDE
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Related CAS

25300-84-9, 156-62-7 (calcium salt (1:1))
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DSSTOX Substance ID

DTXSID9034490
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Molecular Weight

42.040 g/mol
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Physical Description

Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]
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Boiling Point

500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes)
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Flash Point

286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F
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Record name Cyanamide
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Solubility

78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78%
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Density

1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29
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Vapor Density

1.45 (Air = 1)
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Vapor Pressure

3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx)
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Impurities

Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer.
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Color/Form

Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution.

CAS No.

420-04-2, 2669-76-3, 20890-10-2, 156-62-7
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Melting Point

113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F
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Synthetic Methodologies for Cyanamide and Its Derivatives

Classical and Industrial Synthesis Routes

Industrial production of cyanamide (B42294) primarily relies on cost-effective and large-scale processes, historically centered around calcium this compound.

Calcium this compound Route and Derivatives

The most established industrial method for producing this compound is the calcium this compound route, also known as the Frank-Caro process. This process, developed in the late 19th century, involves the reaction of calcium carbide (CaC₂) with nitrogen gas at high temperatures, typically around 1000 °C, often in an electric furnace. cardiff.ac.uknih.govalzchem.comwikipedia.org

The initial step involves the production of calcium carbide from lime (CaO) and coke or coal in an electric furnace at temperatures exceeding 2000 °C. nih.govalzchem.com Subsequently, finely ground calcium carbide is heated to approximately 1100 °C, and nitrogen gas is passed through it for several hours. alzchem.comwikipedia.org This exothermic reaction yields calcium this compound (CaCN₂) and carbon. nih.govalzchem.comwikipedia.org The carbon byproduct is responsible for the characteristic black color of commercial calcium this compound fertilizer. alzchem.comwikipedia.orgsciencemadness.org

Calcium this compound serves as a key precursor for the production of this compound itself. This compound can be obtained from calcium this compound through hydrolysis in the presence of carbon dioxide. wikipedia.org This conversion is typically conducted in slurries. wikipedia.org

Calcium this compound can also be used to synthesize disubstituted cyanamides. For instance, reaction with alkyl or allyl bromides in the presence of sodium hydroxide (B78521) can yield disubstituted cyanamides. cardiff.ac.uk Alkylation of calcium this compound with alkyl, allyl, and phenyl halides in the presence of quaternary ammonium (B1175870) salts can also produce symmetrical disubstituted cyanamides. cardiff.ac.uk However, directly alkylating this compound or calcium this compound offers a limited scope for symmetrical disubstituted cyanamides. cardiff.ac.uk

Direct Reaction Pathways

Beyond the calcium this compound route, alternative direct synthesis methods for this compound exist. One such method involves the direct reaction of hydrogen cyanide (HCN) with ammonia (B1221849) (NH₃) under specific conditions. chemicalbook.com While this method is mentioned, details regarding its industrial scale implementation or specific reaction parameters are less commonly highlighted in general overviews compared to the calcium this compound process.

Advanced Organic Synthesis Approaches to Cyanamides

In addition to large-scale industrial methods, various advanced organic synthesis approaches have been developed for the preparation of cyanamides, particularly substituted cyanamides, offering greater control and versatility for specific research and development purposes.

Cyanation of Amines

The direct cyanation of amines is considered a common method for synthesizing cyanamides, providing a straightforward, one-step route from readily available amine starting materials. cardiff.ac.uknih.gov

A prevalent method involves the use of cyanogen (B1215507) bromide (BrCN) as an electrophilic cyanating agent. nih.govnih.govnih.gov Early examples date back to the reaction of tertiary amines with cyanogen bromide and potassium carbonate to yield cyanamides, a process known as the Von Braun reaction. cardiff.ac.uk This technique has been applied to synthesize various cyanamides, including N-methyl-N-(naphthalen-1-yl)this compound and propargyl cyanamides. cardiff.ac.uk For primary amines, a procedure involving the addition of the amine to a cooled solution of cyanogen bromide in THF containing anhydrous sodium carbonate has been reported to yield cyanamides in high yields (>90%). cardiff.ac.uk Secondary amines are also suitable reagents for reaction with cyanogen bromide to form cyanamides, such as pyrrolidine-1-carbonitrile. cardiff.ac.uk Despite its effectiveness and wide applicability, cyanogen bromide is highly toxic and poses significant safety risks. cardiff.ac.uknih.govnih.govnih.gov

To address the toxicity of cyanogen halides, safer cyanating agents have been developed, including 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. nih.govresearchgate.net Oxidative cyanation methods have also emerged, such as using bleach (NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN) in situ, generating an electrophilic cyanating reagent that reacts with amine nucleophiles. nih.govorganic-chemistry.orgresearchgate.net This approach allows for the preparation of disubstituted cyanamides without directly handling highly toxic cyanogen halides. nih.govorganic-chemistry.org Another operationally simple oxidation-cyanation method utilizes N-chlorosuccinimide and Zn(CN)₂ as reagents, avoiding the direct handling of toxic cyanogen halides and being applicable to primary and secondary amines, as well as aniline (B41778) derivatives. organic-chemistry.orgnih.gov

Copper-catalyzed cyanation of secondary amines using reagents like azobisisobutyronitrile (AIBN) in the presence of CuI, molecular oxygen, and K₂CO₃ has also been reported, proceeding via a radical pathway. nih.gov

Transformations from Thiourea (B124793), Urea (B33335), Isocyanates, and Isothiocyanates

Cyanamides can also be synthesized through transformations of other functional groups, including thioureas, ureas, isocyanates, and isothiocyanates.

Dehydration of ureas is a method for converting them into cyanamides. cardiff.ac.ukwikipedia.orgmdpi.com For example, N,N-bis(4-methoxyphenyl)urea can be converted to N,N-bis(4-methoxyphenyl)this compound using benzenesulfonyl chloride as a dehydrating agent. cardiff.ac.uk

Desulfurization of thioureas is another established method for accessing cyanamides. wikipedia.orgmdpi.com This transformation can sometimes involve rearrangement. wikipedia.org A general method for preparing cyanamides from aryl thiourea and halides through a base-mediated strategy has been described, where mercaptan and N-aryl this compound are key intermediates. nih.govrsc.orgrsc.org Hypervalent iodine(III) reagents have been reported as oxidative desulfurization agents for converting thioureas into cyanamides. researchgate.net

Transformations from isocyanates and isothiocyanates also provide routes to cyanamides. Isocyanates can be converted into cyanamides using deoxygenating agents such as sodium bis(trimethylsilyl)amide. cardiff.ac.ukresearchgate.netresearchgate.net This method can convert alkyl, acyl, and aryl isocyanates into their corresponding cyanamides with high yields at room temperature. cardiff.ac.uk Similarly, isothiocyanates can undergo desulfurization under the same conditions using sodium bis(trimethylsilyl)amide. cardiff.ac.ukresearchgate.netresearchgate.net Iron-mediated desulfurization approaches have been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild conditions, involving nucleophilic addition and desulfurization. ias.ac.in Nickel-mediated tandem reactions have also been reported for the synthesis of cyanamides from isothiocyanates through addition/desulfurization using nickel sulfate (B86663) as a catalyst. jetir.orgjetir.org A one-pot method for the synthesis of cyanamides from dithiocarbamate (B8719985) salts involves the in situ generation of isothiocyanates followed by reaction with aqueous ammonia to form thioureas, which then undergo oxidative desulfurization. researchgate.netresearchgate.netsci-hub.se

Green Chemistry Principles in this compound Synthesis

There is a growing emphasis on incorporating green chemistry principles into chemical synthesis, including the production of cyanamides. This involves developing more environmentally friendly and sustainable synthetic routes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. marketresearchintellect.com

Recent technological advancements have aimed to improve this compound production processes to be more efficient and environmentally friendly, reducing costs and minimizing environmental impact. marketresearchintellect.com Companies are investing in sustainable production methods and exploring alternatives to reduce the ecological footprint of this compound-based products. marketresearchintellect.com

Efforts have been made to develop methods that avoid highly toxic reagents like cyanogen bromide. cardiff.ac.uknih.govnih.govorganic-chemistry.org For example, using trichloroacetonitrile (B146778) as a less toxic cyano source in an operationally simple one-pot procedure has been explored. cardiff.ac.uk Oxidative cyanation methods using less toxic reagents like N-chlorosuccinimide and Zn(CN)₂ are also examples of greener approaches. organic-chemistry.orgnih.gov

While classical methods like the calcium carbide process have high energy loss and environmental impact, leading to their discontinuation in some countries, research into more energy-saving and environmentally feasible processes, such as urea-based and CO/NH₃-based methods, is ongoing, although these have not yet been implemented on a large industrial scale. acs.org Heat integration design is an effective method being explored to reduce energy consumption and heat loss in this compound production processes. acs.org

Environmentally benign and cost-effective methods for synthesizing cyanamides from dithiocarbamate salts using reagents like tetrapropylammonium (B79313) tribromide in a water/ethyl acetate (B1210297) biphasic solvent system at room temperature have been developed. researchgate.netsemanticscholar.org These methods emphasize the use of non-toxic and eco-friendly reagents and solvents with minimal side product formation. semanticscholar.org

Synthesis of Metal Cyanamides

Metal cyanamides, with the general formula Mₓ(NCN)y, are a class of inorganic compounds containing the carbodiimide (B86325)/cyanamide anion ([NCN]²⁻). These compounds have garnered interest for their diverse structures and potential applications in areas such as catalysis, energy storage, and as precursors for other nitrogen-containing compounds. researchgate.net

Calcium this compound (CaCN₂) is a prominent example and is produced industrially on a large scale. The traditional method, known as the Frank-Caro process, involves heating calcium carbide (CaC₂) in an electric furnace at around 1000 °C under a stream of nitrogen gas. wikipedia.orgsciencemadness.org The product is then cooled, and any unreacted carbide is removed by leaching with water. wikipedia.org This reaction produces carbon, which contributes to the black color of commercial calcium this compound fertilizer. sciencemadness.org

Another route for calcium this compound synthesis involves heating a mixture of calcium oxide (CaO) and urea at temperatures between 120-350 °C to form calcium cyanate (B1221674), followed by calcination at 700-900 °C. sciencemadness.orggoogle.comacs.org This method is considered a "green" alternative to the traditional calcium carbide method. acs.org The reaction between calcium oxide and urea has been studied to optimize conditions and improve urea utilization and calcium this compound yield. acs.org Adding sodium chloride can help alleviate visco-wall phenomena during this reaction. acs.org The synthesis from carbon monoxide, ammonia, and calcium oxide at temperatures around 727-752 °C has also been investigated, with cyanate ions believed to be intermediates. rsc.org

Calcium this compound can be used to produce other metal cyanamides or related compounds. For instance, fusing calcium this compound with sodium carbonate yields sodium cyanide (NaCN). wikipedia.orgsciencemadness.org

Sodium this compound (Na₂CN₂) can be synthesized by reacting sodium amide (NaNH₂) with sodium hydrogen this compound (NaHCN₂) at elevated temperatures under vacuum. researchgate.net Single crystals of Na₂CN₂ have been obtained by further heating the product. researchgate.net Sodium this compound can also be formed by reacting calcium this compound with sodium hydroxide in water. google.com The reaction involves dispersing calcium this compound in water to form a suspension, adding sodium hydroxide, and reacting at temperatures typically between 0-40 °C. google.com This process yields sodium this compound and calcium hydroxide, which can be filtered off. google.com

Potassium this compound (K₂CN₂) can be synthesized by the reaction of potassium hydrogen this compound (KHCN₂) with potassium amide (KNH₂) in liquid ammonia. researchgate.net

Silver this compound (Ag₂NCN) has been synthesized using in situ precipitation methods, often at low temperatures. worldscientific.com This low-temperature approach can lead to smaller particle sizes and enhanced dispersion, which is beneficial for applications like photocatalysis. worldscientific.com Various aqueous solution methods have been developed to synthesize silver this compound nanoparticles, microparticles, and thin films for studying their properties. researchgate.netrsc.org Silver this compound is noted as a semiconductor photocatalyst with a direct band gap of about 2.30 eV, capable of utilizing visible light for water photooxidation and organic contaminant decomposition. researchgate.netrsc.org

Copper this compound (CuNCN) and solid solutions like copper-zinc this compound (Cu₁₋ₓZnₓNCN) have been synthesized. acs.org CuNCN can be a dominant phase in copper-zinc this compound solid solutions when the zinc content is low. acs.org Copper cyanide complexes have also been synthesized through hydrothermal reactions involving organonitriles, where the organonitrile undergoes C-C bond cleavage to form inorganic cyanide. nih.gov

Metal cyanamides can also be prepared via solid-state metathesis reactions between metal halides and alkali metal cyanamides. For example, lead this compound (PbNCN) was synthesized from lead(II) chloride and sodium this compound. researchgate.net Ternary carbodiimides like BaZn(NCN)₂ can be prepared by solid-state metathesis reactions involving metal fluorides and lithium this compound. researchgate.net

The synthesis of metal cyanamides often requires the absence of oxygen, especially at high temperatures, necessitating the use of inert gases. sciencemadness.org

Molecular Reactivity and Reaction Mechanisms of Cyanamide

Fundamental Reaction Pathways

Hydrolysis Mechanisms

Cyanamide (B42294) undergoes hydrolysis in the presence of water to form urea (B33335) ( (NH₂)₂CO). patsnap.com This reaction is significant in agricultural applications where this compound is used as a fertilizer, as urea is a key nitrogenous compound. patsnap.com The hydrolysis of this compound is readily catalyzed by acidic, alkaline, or heated conditions. mdpi.com Enzymatic hydrolysis is also possible, accelerated by enzymes like this compound hydratase found in fungi. wikipedia.org

Under acidic conditions, the hydrolysis can be catalyzed by hydrogen ions. acs.org The reaction proceeds via the protonation of this compound. acs.org Water then acts as a nucleophile, attacking the polarized carbon center. acs.org The mechanism can involve the formation of intermediate species. acs.org

In the presence of human carbonic anhydrase II (hCAII), this compound hydration to urea has been studied using cryocrystallographic techniques. acs.org The mechanism suggested involves the catalytic zinc ion activating the this compound substrate by polarizing the carbon-nitrogen bond. acs.org A water molecule then acts as the nucleophile, attacking the activated substrate. acs.org This differs from the typical CO₂ hydration mechanism catalyzed by hCAII, where the zinc-bound hydroxide (B78521) is the nucleophile. acs.org

Polymerization Processes and Dicyandiamide (B1669379) Formation

This compound molecules can undergo self-condensation reactions due to the presence of both nucleophilic and electrophilic sites within the same molecule. wikipedia.org A primary polymerization process is the dimerization of this compound to form dicyandiamide (2-cyanoguanidine). patsnap.comwikipedia.org This reaction occurs under suitable conditions, particularly in alkaline media. mdpi.comatamanchemicals.com

The dimerization involves the reaction of two this compound molecules. patsnap.com Density functional theory (DFT) studies have investigated the mechanism of dicyandiamide formation in alkaline environments. mdpi.com The process involves the dimerization of this compound, and theoretical calculations suggest that the rate-limiting step is the formation of a C-N bond between a this compound molecule and a this compound anion. mdpi.comresearchgate.net Hydrogen transfer processes are also involved in the formation of dicyandiamide. mdpi.com

The dimerization to dicyandiamide is hindered or reversed by acids and inhibited by low temperatures. wikipedia.org this compound can also undergo trimerization to form melamine (B1676169). wikipedia.org

Nucleophilic Addition Reactions

This compound can act as an electrophile and undergo nucleophilic addition reactions with compounds containing an acidic proton. wikipedia.org Water, hydrogen sulfide, and hydrogen selenide (B1212193) react with this compound to yield urea, thiourea (B124793), and selenourea, respectively. wikipedia.org

H₂NCN + H₂E → H₂NC(E)NH₂ (E = O, S, Se) wikipedia.org

In these reactions, this compound behaves as a dehydration agent. wikipedia.org Alcohols, thiols, and amines also react analogously via nucleophilic addition to form alkylisoureas, isothioureas, and guanidines. wikipedia.org

This compound's reactivity as a nucleophile is also valuable in synthetic organic chemistry. patsnap.com For instance, it can react with carbonyl compounds like aldehydes or ketones through nucleophilic addition to form cyanoamines or aminonitriles. patsnap.com This addition is facilitated by the nucleophilic imine nitrogen attacking the electrophilic carbonyl carbon. patsnap.com

Dehydration Reactions

This compound can behave as a dehydration agent, inducing condensation reactions. wikipedia.org This is evident in its reactions with compounds like water, hydrogen sulfide, alcohols, thiols, and amines, where the addition across the C≡N bond results in the formation of new compounds with the elimination of water or other small molecules. wikipedia.org

Furthermore, this compound can be converted into carbodiimides, which are widely used as dehydrating agents in peptide synthesis. patsnap.com This conversion typically involves the dehydration of this compound under the influence of a suitable dehydrating agent. patsnap.com

Advanced Mechanistic Studies

N-CN Bond Activation and Cleavage

While most reactions of cyanamides occur at the cyano group, the cleavage of the N-CN bond is also possible, although methods for achieving this are less common due to the partial double bond character of the N-CN bond. nih.gov

Transition-metal complexes have been shown to facilitate the activation and cleavage of the N-CN bond in cyanamides. nih.govrsc.org For example, N-CN bond cleavage of dialkylcyanamides has been achieved at room temperature using a silyl-iron complex. nih.govrsc.org Mechanistic investigations have revealed that this reaction can involve silyl (B83357) migration from the metal to the cyano nitrogen, forming an N-silylated intermediate. nih.gov Catalytic N-CN bond cleavage has also been demonstrated using methyl molybdenum complexes under thermal conditions. nih.gov

Metal-free cleavage of the N-CN bond can also occur. mdpi.com One reported method involves Lewis acid-activated cleavage for intramolecular aminocyanation reactions. nih.govmdpi.com For instance, B(C₆F₅)₃ can activate N-sulfonyl cyanamides, leading to the formal cleavage of the N-CN bond and subsequent addition across an alkene. nih.gov The mechanism for this Lewis acid-promoted reaction has been explored, considering pathways involving aziridinium (B1262131) ion formation via loss of cyanide or nucleophilic attack of the alkene at the central this compound carbon. nih.gov

Radical reactions involving N-acyl-cyanamides have also been shown to lead to the generation of guanidine (B92328) derivatives, potentially involving complex radical cascade mechanisms. mdpi.com

Radical Pathways

This compound and its derivatives are increasingly utilized in radical-based reactions for the synthesis of complex nitrogen-containing molecules. These pathways often involve the generation of this compound-based radicals, which can then participate in cascade reactions to form polycyclic frameworks, including those found in natural products. nih.gov For instance, N-acylcyanamides have been employed in radical cascade cyclization protocols to construct cores such as dihydroisoquinolinones and quinazolinones. nih.gov Silver(I)-mediated phosphorylation/cyclization radical cascades involving N-acylthis compound alkenes have been reported, yielding phosphorus quinazolinone derivatives. nih.gov

Radical reactions involving cyanamides can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of metal catalysts. nih.gov In some cases, this compound radicals have been shown to react with boronic acid derivatives through the nitrile nitrogen atom, leading to primary amine products. nih.gov The involvement of radical pathways in such transformations has been confirmed by the use of radical scavengers. nih.gov

Density functional theory has been employed to propose radical-based formation pathways starting from this compound for prebiotic heterocycles like barbituric acid, melamine, and 2,4,6-triaminopyrimidine. rsc.org These studies suggest that this compound, along with its derivatives like malonic acid and urea, can form these heterocycles in the presence of ammonia (B1221849) and hydroxyl radicals, particularly under high-energy conditions such as those from meteoritic impacts. rsc.org

Tautomerism and Isomerization with Carbodiimide (B86325)

This compound exists in equilibrium with its less stable tautomer, carbodiimide (HN=C=NH). aanda.orgwikipedia.org The this compound form (N≡C–NH₂) is the dominant species. wikipedia.org However, the carbodiimide tautomer can be important in certain reactions, such as silylation. wikipedia.org

The isomerization (tautomerization) of carbodiimide into this compound is an exothermic and exergonic reaction. aanda.orgaanda.org In the gas phase, the intramolecular tautomerization between this compound and carbodiimide faces a very high energy barrier, making direct interconversion difficult. researchgate.netumons.ac.bearxiv.org However, this barrier can be significantly reduced in the presence of water molecules. researchgate.netarxiv.org Experimental studies have shown that this compound trapped on water-ice dust grains can tautomerize to form carbodiimide at relatively low temperatures (around 70 K). aanda.orgaanda.org Amorphous water ice has been shown to readily catalyze the interconversion of this compound and carbodiimide. umons.ac.be

While this compound is more stable in the gas phase, with carbodiimide being less stable by approximately 4 kcal mol⁻¹. arxiv.org The equilibrium overwhelmingly favors this compound, meaning only trace amounts of carbodiimide are typically available for reactions. rsc.org Despite this, carbodiimide has been recognized as a candidate interstellar molecule and its synthesis could proceed via specific radical reactions. aanda.orgarxiv.org

Catalytic Transformations Involving this compound

This compound is a valuable building block in catalytic reactions due to its unique structure and reactivity. It is frequently used in the synthesis of nitrogen-containing heterocycles through various catalytic approaches. rsc.orgnih.gov

Metal-Catalyzed Reactions (e.g., Copper, Iron, Zinc)

Transition metal catalysis plays a significant role in transformations involving this compound. Copper, iron, and zinc catalysts have been successfully employed in various reactions.

Copper Catalysis: Copper catalysts are effective in promoting reactions involving cyanamides. Examples include copper-catalyzed cyanation of secondary amines for N–CN bond formation under oxidative coupling conditions. nih.gov Copper-catalyzed cross-coupling reactions between cyanamides and iodoalkenes have been developed, providing access to N-alkenylcyanamides. acs.org Copper-catalyzed multi-component cascade reactions of cyanamides, diaryliodonium triflates, and propargylamine (B41283) have been established for the rapid construction of polysubstituted 2-aminoimidazoles and 2-iminoimidazoles. rsc.orgrsc.org These reactions are efficiently accelerated by copper, leading to the formation of multiple C–N bonds with high regioselectivity and good yields. rsc.orgrsc.org Copper(II) ions have also been shown to tune the reactivity of nitriles, including those in this compound, and can catalyze the hydration of this compound to urea. nih.gov

Iron Catalysis: Iron-based catalytic systems have proven effective in cycloaddition reactions involving cyanamides. An iron-catalyzed [2 + 2 + 2] cycloaddition of diynes and cyanamides at room temperature has been reported, yielding highly substituted 2-aminopyridines with high regioselectivity. acs.org In such systems, low-valent iron species, often generated by the reduction of Fe(II) salts with zinc, are believed to be the active catalysts. nih.govacs.orgmdpi.com Iron catalysts have also been used in the cycloaddition of alkynenitriles and cyanamides to afford bicyclic 2-aminopyrimidines. nih.gov Furthermore, iron-catalyzed deoxynitrogenation of carboxylic acids has been achieved using a this compound derivative as a recyclable nitrogen donor and deoxygenating reagent, providing nitriles under mild conditions. organic-chemistry.org Mechanistic studies for this reaction ruled out radical pathways, highlighting the crucial role of iron catalysis. organic-chemistry.org

Zinc Catalysis: Zinc catalysts are gaining importance due to their low toxicity, abundance, and cost-effectiveness. Molecular zinc hydrides have been found useful in hydroboration and hydrosilylation reactions. rsc.org Recently, zinc-catalyzed hydrosilylation and hydroboration of cyanamides have been described, demonstrating chemoselective reduction and hydroboration. rsc.orgrsc.org The active catalyst or intermediate in these reactions has been isolated and characterized. rsc.orgrsc.org Zinc(II) complexes with this compound ligands have been synthesized, and Zn(II)-mediated hydration of these ligands to form urea complexes has been observed. nih.govresearchgate.net This hydration reaction with cyanamides does not require a co-catalyst, unlike the hydration of conventional nitriles. nih.govresearchgate.net Zinc iodide has also been shown to enhance the reactivity in certain iron-catalyzed cycloaddition reactions involving cyanamides. acs.orgnih.gov

Metal-Free Catalysis

While metal catalysis is prevalent, transformations involving cyanamides can also occur under metal-free conditions. The cleavage of the N–CN bond of this compound, for instance, can be accomplished under both metal catalysis and metal-free conditions, leading to highly functionalized substrates. nih.govmdpi.com Some reports describe metal-free regioselective [2 + 2 + 2] cycloaddition reactions coupling ynamides and nitriles, which are related to this compound chemistry. acs.org Metal-free aerobic oxidation of imines in the presence of cyanide has also been reported, suggesting potential metal-free pathways involving related functional groups. acs.org this compound has also been used as a nitrogen precursor in the preparation of metal-free nitrogen-doped carbon catalysts for reactions like the oxygen reduction reaction. researchgate.netacs.org Mesoporous carbon nitride prepared from this compound through thermal treatment has been applied in various photocatalyzed organic synthesis reactions. nih.gov

Organocatalysis and Enzyme Mimicry

Organocatalysis and enzyme mimicry represent alternative approaches to catalyze reactions involving this compound. While specific examples of organocatalysis directly involving this compound in the provided search results are limited, the concept of using small organic molecules to catalyze transformations of this compound is a potential area of research.

Enzyme mimicry, on the other hand, has been explored in the context of this compound chemistry. The natural enzymatic oxidation of oximes to nitriles has been mimicked using iron(III)-porphyrins in an ionic liquid medium for the synthesis of N-arylcyanamides. mdpi.com Human carbonic anhydrase (hCA) enzymes have been shown to catalyze the hydration of this compound to urea, mimicking the enzyme's physiological reaction with CO₂. nih.gov this compound acts as a substrate and also a weak non-competitive inhibitor for the esterasic activity of hCA. nih.gov The interaction suggests this compound likely binds to the metal ion within the enzyme's active site. nih.gov Materials designed to replicate the catalytic functions of natural enzymes, such as metal-organic frameworks encapsulating iron porphyrins, have demonstrated enzyme-mimicking characteristics and enhanced catalytic performance in related systems. acs.orgpatsnap.com

Cyanamide in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The intrinsic reactivity of the cyanamide (B42294) moiety has been extensively leveraged for the synthesis of diverse nitrogen-containing heterocyclic systems. It can act as a source of one or two nitrogen atoms in annulation reactions, and its derivatives are key precursors in powerful radical cyclizations for constructing complex polycyclic scaffolds. clockss.org

This compound is a key reagent in several modern strategies for synthesizing quinazoline and quinazolinone cores, which are prevalent in medicinal chemistry.

One prominent method is the copper-catalyzed three-component reaction. This approach involves the coupling of cyanamides, arylboronic acids, and amines to construct 2-aminoquinazolines. In a protocol developed by Neuville's group, CuCl₂ promotes the formation of two C-N bonds and one C-C bond through a C-H functionalization event, using oxygen as the oxidant. This one-pot assembly is notable for its efficiency in rapidly building the quinazoline scaffold from simple, readily available precursors.

Radical cascade reactions provide another powerful route. Cui and co-workers demonstrated a silver(I)-mediated phosphorylation/cyclization radical cascade of N-acyl-cyanamide alkenes to construct 4-quinazolinone cores. This methodology allows for the synthesis of a wide range of phosphorous quinazolinone derivatives in good yields. Similarly, Fensterbank et al. utilized radical cascades of N-acyl-cyanamides to achieve the synthesis of natural products such as deoxyvasicinone and mackinazolinone.

A convenient synthesis of 2-aminoquinazolin-4(3H)-ones proceeds through a carbonylative coupling of ortho-iodoanilines with this compound, followed by an in situ ring closure of the intermediate N-cyanobenzamide. This method benefits from easy product isolation by precipitation and demonstrates good yields across a range of substrates.

Catalyst / PromoterStarting MaterialsProduct TypeKey Features
CuCl₂, 2,2′-bipyridineThis compound, Arylboronic acid, Amine2-AminoquinazolineOne-pot, three-component reaction with C-H functionalization.
AgNO₃N-Acyl-cyanamide alkene, Diphenylphosphine oxidePhosphorous 4-QuinazolinoneSilver(I)-mediated radical cascade phosphorylation/cyclization.
Palladium Catalystortho-Iodoaniline, this compound, CO2-Aminoquinazolin-4(3H)-oneCarbonylative coupling followed by in-situ cyclization.

While less common than its application in other heterocyclic syntheses, derivatives of this compound can be employed in advanced cyclization reactions to form the γ-lactam skeleton. A notable example is the visible-light-induced domino difluoroalkylation/cyclization of N-cyanamide alkenes. beilstein-journals.org In this photoredox-catalyzed radical reaction, an initial difluoroalkylation of the alkene moiety is followed by an intramolecular cyclization of the resulting radical onto the this compound group, constructing the five-membered lactam ring. beilstein-journals.org This process highlights the utility of the this compound group as a radical acceptor in the formation of functionalized heterocyclic systems. beilstein-journals.org

This compound and its derivatives serve as valuable reagents for the functionalization and synthesis of indole and quinoline frameworks.

For indoles, this compound derivatives are effective cyanating agents. A copper-mediated, regioselective C3-cyanation of indoles has been developed using benzyl cyanide as the cyanide source, showcasing a method for introducing the nitrile group onto the indole scaffold. More directly, N-sulfonyl cyanamides such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) have been used for the site-selective cyanation of indoles under Lewis acid catalysis.

The synthesis of quinoline-containing systems can be achieved through more complex, multistep strategies involving this compound derivatives. For instance, heterocyclic cyanamides can undergo thermal rearrangement to form fused quinoline systems. A reported synthesis of 2-aminoimidazo[4,5-f]quinolines proceeds through a acs.orgacs.org sigmatropic rearrangement of a heterocyclic this compound intermediate, followed by intramolecular cyclization and aromatization. clockss.org This transformation demonstrates how the this compound moiety can be strategically positioned to facilitate the construction of the pyridine ring of the quinoline system within a polycyclic framework. clockss.org

This compound-based radical cascade reactions have emerged as a highly effective strategy for the rapid assembly of complex, polycyclic nitrogen-containing frameworks. clockss.org These reactions are prized for their ability to form multiple bonds in a single operation from simple starting materials, often with high stereoselectivity and atom economy. clockss.org

The general approach involves the generation of a radical which then undergoes a series of intramolecular (and sometimes intermolecular) cyclizations. N-Acylcyanamides are particularly effective substrates for these transformations. The process can be initiated by radical initiators, photoredox catalysis, or metal mediators like silver(I). The cyano group of the this compound moiety typically serves as a radical acceptor in one of the cyclization steps. This strategy has been successfully applied to synthesize a variety of fused heterocyclic systems, including:

Guanidine-containing natural products: Radical cascades involving N-acyl-cyanamides have been used to generate complex guanidine (B92328) derivatives.

Fused Quinazolinones: As mentioned previously, radical cyclization of N-acyl-cyanamide alkenes can lead to dihydroisoquinolinone and 4-quinazolinone cores.

Azole-fused quinazolines: Copper-catalyzed C-H amination processes have been used to convert functionalized quinazolin-4(H)-imines, synthesized from cyanamides, into benzimidazo[1,2-c]quinazolines.

These radical-based methods provide efficient access to molecular cores that are otherwise challenging to synthesize, making this compound a key precursor for building structural complexity. clockss.org

Role as a Multifunctional Synthetic Precursor

Beyond its role in building heterocyclic rings, the this compound functional group is a versatile precursor for other chemical moieties, most notably through cyanation reactions where it provides a "CN" unit.

This compound and its derivatives are increasingly used as electrophilic cyanating agents, providing safer and more manageable alternatives to highly toxic reagents like cyanogen (B1215507) bromide (BrCN). cardiff.ac.uk The N–CN bond can be cleaved to transfer an electrophilic cyanide ([CN]⁺) group to various nucleophiles. clockss.org

N-Sulfonyl cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are popular reagents for this purpose. The electron-withdrawing sulfonyl group activates the cyano group, making it susceptible to attack by nucleophiles. NCTS has been successfully used for the electrophilic cyanation of Grignard reagents, indoles, pyrroles, and boron enolates.

To circumvent the direct handling of toxic cyanogen halides, methods have been developed for the one-pot oxidation-cyanation of amines. One such operationally simple method uses inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This approach is amenable to the cyanation of a wide variety of primary and secondary amines and anilines. The reaction is believed to proceed through the in-situ generation of an electrophilic cyanating agent.

Cyanating Agent/SystemSubstrateKey Features
N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)Grignard reagents, Indoles, Boron enolatesStable, solid electrophilic cyanating agent. cardiff.ac.uk
Trichloroacetonitrile (B146778)Secondary aminesLess toxic alternative to BrCN. cardiff.ac.uk
N-Chlorosuccinimide / Zn(CN)₂Primary and secondary aminesOne-pot oxidation-cyanation avoiding toxic reagents.
Cyanogen bromide (BrCN)Secondary aminesTraditional, highly effective but extremely toxic reagent. cardiff.ac.uk

Aminocyanation Reactions

Aminocyanation reactions involving the simultaneous addition of an amino group and a cyano group across a double or triple bond are a powerful tool for the synthesis of nitrogen-containing molecules. This compound and its derivatives have been effectively employed in such transformations.

A notable example is the intramolecular aminocyanation of alkenes, which has been achieved through cooperative palladium and boron catalysis. cardiff.ac.uk In this process, the N-CN bond of a this compound derivative is activated by coordination to a Lewis acidic boron species. An oxidative addition of the palladium(0) catalyst to this activated bond initiates the catalytic cycle. This is followed by a 5-exo-trig cyclization onto the tethered alkene, forming a new five-membered ring. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the aminocyanated product. cardiff.ac.uk This methodology has been successfully applied to the synthesis of sultams from this compound derivatives. cardiff.ac.uk

Reaction Type Catalyst System Key Transformation Product Type
Intramolecular AminocyanationPalladium and BoronN-CN bond activation and cyclization onto an alkeneSultams

Cyclization Reactions via this compound Anion and Cyano-group

The dual reactivity of the this compound moiety, possessing both a nucleophilic anion (after deprotonation) and an electrophilic cyano group, makes it a versatile participant in various cyclization reactions to form heterocyclic compounds. nih.gov

The cyano group of cyanamides can readily undergo cycloaddition reactions. For instance, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides lead to the formation of five-membered heterocycles. nih.gov The in-situ generation of the this compound anion, for example through the detosylation of an N-tosyl-cyanamide, allows for its nucleophilic addition to a nitrile oxide, followed by a 5-exo-dig cyclization to yield 1,2,4-oxadiazol-5-imines. nih.gov These products can be further hydrolyzed to the corresponding biologically relevant 1,2,4-oxadiazol-5-ones. nih.gov

Furthermore, cyanamides serve as key building blocks in the synthesis of other heterocycles. Gold(I)-catalyzed cyclization of alkynes with dimethylthis compound can produce 5-substituted 2-amino-1,3-oxazoles. nih.gov Another example is the synthesis of 1,2,4-oxadiazoles, which can be achieved through a zinc-chloride catalyzed nucleophilic addition of an N-Boc-hydroxylamine to the this compound's nitrile group, followed by acylation, deprotection, and ring-closure. nih.gov Intramolecular cyclization of N,N-disubstituted cyanamides containing a carbonyl group can also lead to the formation of imidazole and oxazole derivatives. researchgate.net

Reactant(s) Reaction Type Resulting Heterocycle
This compound anion and Nitrile oxide[3+2] Cycloaddition1,2,4-Oxadiazol-5-imine
Alkyne and Dimethylthis compoundGold(I)-catalyzed cyclization2-Amino-1,3-oxazole
N-Boc-hydroxylamine and this compoundNucleophilic addition and cyclization1,2,4-Oxadiazole
N,N-disubstituted this compound with carbonylIntramolecular cyclizationImidazole/Oxazole

Sulfonylation Reactions

This compound derivatives have also found utility in sulfonylation reactions, acting as reagents for the introduction of sulfonyl groups or participating in reactions that lead to sulfonated products. N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are particularly useful in this regard due to the reactivity imparted by the sulfonyl group. nih.gov

One application of NCTS is in the deoxycyanamidation of alcohols, where it acts as both a sulfonyl transfer reagent and a source of the cyano group. cardiff.ac.uk This reaction provides access to a range of tertiary cyanamides. cardiff.ac.uk

Additionally, cyanide-mediated reactions of vinyl sulfones can be employed for the synthesis of sulfonamides. In this process, the cyanide ion facilitates the in situ generation of a nucleophilic sulfinate ion from the vinyl sulfone. organic-chemistry.orgorganic-chemistry.org In the presence of N-bromosuccinimide (NBS) and an amine, this intermediate undergoes sulfonamide formation. organic-chemistry.orgorganic-chemistry.org

This compound-related Reagent Reaction Product
N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)Deoxycyanamidation of alcoholsTertiary cyanamides
Cyanide (with vinyl sulfone and amine)In situ sulfinate generation and reaction with amineSulfonamides

Precursor to Carbodiimides

This compound is the parent compound of carbodiimides, a class of compounds with the general formula RN=C=NR. The simplest carbodiimide (B86325), methanediimine (HN=C=NH), is a tautomer of this compound. wikipedia.org Carbodiimides are widely used as dehydration and coupling agents in organic synthesis, most notably in peptide synthesis for the formation of amide bonds. wikipedia.org While this compound itself is not typically used directly to generate substituted carbodiimides in a general synthetic protocol, its structural relationship underscores its fundamental role in this area of chemistry.

Synthesis of Urea (B33335) and Guanidine Derivatives

This compound is a fundamental precursor for the synthesis of both urea and guanidine derivatives, which are important classes of compounds in medicinal and materials chemistry.

The hydrolysis of this compound or its derivatives under acidic conditions provides a direct route to ureas. nih.govpatsnap.com For example, N-monosubstituted ureas can be prepared from the acidic hydrolysis of the corresponding N-substituted this compound derivatives. nih.gov

The reaction of this compound with amines is a common and straightforward method for the synthesis of guanidines. This reaction, known as guanylation, involves the addition of an amine to the electrophilic carbon of the cyano group. The reaction can be performed with primary and secondary amines to yield a variety of substituted guanidines. organic-chemistry.orgoup.comnih.govresearchgate.netoup.com The process can be catalyzed by various agents, including scandium(III) triflate, which allows the reaction to proceed under mild conditions in water. organic-chemistry.org The fusion of diamine dihydrochlorides with an excess of this compound at elevated temperatures has been shown to produce diguanidine dihydrochlorides in high yields. oup.comoup.com Novel phosphorylated guanidine derivatives have also been synthesized by reacting a phosphorylated this compound intermediate with different heterocyclic amines. nih.gov Radical-based methods have also been developed for the synthesis of complex bi- and tricyclic guanidines from N-acyl cyanamides. researchgate.net

Reactant with this compound Product Class Reaction Conditions/Notes
Water (acidic)UreaHydrolysis
AminesGuanidineGuanylation; can be catalyzed by Lewis acids
Diamine dihydrochloridesDiguanidineFusion at high temperature
Phosphorylated this compound and heterocyclic aminesPhosphorylated guanidinesMulti-step synthesis
(via N-acyl cyanamides)Polycyclic guanidinesRadical cascade reactions

Biochemical and Biological Interactions of Cyanamide

Enzymatic Metabolism Pathways

Cyanamide (B42294) undergoes metabolic transformation in biological systems through several enzymatic pathways. These processes are crucial for its detoxification and assimilation, primarily converting it into less toxic and metabolically useful compounds such as urea (B33335) and ammonia (B1221849).

This compound hydratase (EC 4.2.1.69) is a key enzyme in the metabolism of this compound. internationalscholarsjournals.org It belongs to the hydro-lyase family of enzymes, which cleave carbon-oxygen bonds. wikipedia.org The primary function of this enzyme is to catalyze the hydration of this compound to produce urea. internationalscholarsjournals.org This reaction is a critical step in the breakdown of this compound in various organisms, including plants and microorganisms. internationalscholarsjournals.org

The catalytic mechanism of enzymes in the nitrilase superfamily, which includes this compound hydratase, involves a characteristic catalytic triad of amino acid residues: glutamate (Glu), lysine (Lys), and cysteine (Cys). mdpi.com The degradation process is initiated by a nucleophilic attack from the active site's cysteine residue on the cyano carbon atom of the this compound molecule. mdpi.com This leads to the formation of a tetrahedral intermediate. The glutamate residue acts as a catalytic base, while the lysine residue provides electrostatic stabilization. mdpi.com Subsequent hydrolysis of the intermediate results in the formation of urea and the regeneration of the enzyme's active site. mdpi.com

Cyanase (EC 4.2.1.104), also known as cyanate (B1221674) lyase, is an enzyme that metabolizes cyanate (OCN⁻), a compound related to this compound. wikipedia.orgnih.gov The enzyme catalyzes the bicarbonate-dependent conversion of cyanate into carbamate, which then spontaneously decomposes to yield ammonia and carbon dioxide. wikipedia.orgnih.gov

The net reaction catalyzed by cyanase is: OCN⁻ + HCO₃⁻ + 2H⁺ → NH₃ + 2CO₂ wikipedia.org

While cyanase acts directly on cyanate, its activity is relevant to the broader nitrogen metabolism in which this compound and its derivatives participate. nih.gov Cyanate can be formed intracellularly from the decomposition of urea and carbamoyl phosphate (B84403), making cyanase crucial for detoxifying this ion and assimilating its nitrogen. nih.gov In E. coli, cyanase is an inducible enzyme encoded by the cynS gene, which is part of the cyn operon responsible for cyanate detoxification and metabolism. nih.govoup.com

The metabolic breakdown of this compound ultimately leads to the formation of urea and ammonia, which can then be integrated into the organism's nitrogen cycle. Two primary pathways contribute to this process.

Via this compound Hydratase: The most direct route involves the enzyme this compound hydratase, which hydrates this compound directly to urea ( (NH₂)₂CO ). internationalscholarsjournals.orgpatsnap.com This urea can then be further hydrolyzed by the enzyme urease to produce ammonia (NH₃) and carbon dioxide. internationalscholarsjournals.org This pathway is a primary means of this compound decomposition in plants. internationalscholarsjournals.org

Via Cyanase: An indirect pathway involves the conversion of related compounds. Cyanate, which can be formed from urea decomposition, is metabolized by cyanase to produce ammonia and carbon dioxide directly. wikipedia.orgnih.gov This pathway is significant for organisms that need to process cyanate as a nitrogen source or detoxify it. nih.gov

Table 1: Enzymatic Pathways in this compound Metabolism
EnzymeSubstrateReactionPrimary Product(s)Reference(s)
This compound HydrataseThis compoundHydrationUrea internationalscholarsjournals.org
CyanaseCyanateBicarbonate-dependent decompositionAmmonia, Carbon Dioxide wikipedia.orgnih.gov
UreaseUreaHydrolysisAmmonia, Carbon Dioxide internationalscholarsjournals.org

Molecular Mechanisms of Biological Effects

This compound exerts significant biological effects through its interaction with specific enzymes, leading to their inhibition. These interactions underpin its utility in various applications and are of considerable biochemical interest.

This compound is a well-documented inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for oxidizing aldehydes to carboxylic acids. patsnap.com This inhibitory action is not caused by this compound itself but by its active metabolite, nitroxyl (HNO). nih.gov Nitroxyl is a potent inhibitor of ALDH. nih.gov

The mechanism of inhibition involves the interaction of nitroxyl with critical cysteine thiol groups within the enzyme's active site. nih.gov This interaction leads to the formation of an N-hydroxysulfenamide intermediate. nih.gov The fate of this intermediate and the nature of the inhibition (reversible or irreversible) are pH-dependent. nih.gov

At or below pH 7.5, an irreversible form of inhibition is predominant, postulated to be a sulfinamide. nih.gov

At pH 8.5 and above, a reversible form of inhibition is favored, thought to be an intra-subunit disulfide bond. nih.gov

The inhibition can be blocked by sulfhydryl reagents like dithiothreitol and reduced glutathione (B108866), which protect the active site thiols. nih.gov This mechanism of ALDH inhibition is responsible for the alcohol-sensitizing effects observed with this compound, as the blockage of ALDH leads to the accumulation of acetaldehyde (B116499) after ethanol (B145695) consumption. patsnap.comwikipedia.org

Table 2: Mechanism of Aldehyde Dehydrogenase (ALDH) Inhibition by this compound
AspectDescriptionReference(s)
Active InhibitorNitroxyl (HNO), a metabolite of this compound. nih.gov
Target SiteActive site cysteine thiol(s) of ALDH. nih.gov
Key IntermediateN-hydroxysulfenamide. nih.gov
pH-Dependent EffectIrreversible inhibition (sulfinamide) at pH ≤ 7.5; Reversible inhibition (disulfide) at pH ≥ 8.5. nih.gov

This compound demonstrates a strong inhibitory effect on key respiratory and antioxidant enzymes, specifically catalase and cytochrome oxidase. internationalscholarsjournals.org

Catalase: This enzyme is crucial for cellular protection against oxidative stress by catalyzing the decomposition of hydrogen peroxide into water and oxygen. The inhibition of catalase by this compound leads to an increase in the intracellular concentration of hydrogen peroxide (H₂O₂). internationalscholarsjournals.org

Cytochrome Oxidase: Also known as Complex IV, this is the terminal enzyme of the mitochondrial electron transport chain. It plays a vital role in cellular respiration by reducing oxygen to water. Inhibition of this enzyme disrupts the electron transport chain, blocking ATP synthesis. researchgate.net While the precise mechanism of inhibition by this compound is not fully detailed in the provided sources, the inhibitory action of the structurally related compound cyanide is well-understood. Cyanide binds to the ferric (Fe³⁺) iron atom in the heme a₃ of cytochrome a₃, preventing oxygen from binding and halting cellular respiration. nih.govnih.govsmith.edu It is reported that this compound exerts a similar strong inhibitory effect on this enzyme. internationalscholarsjournals.org

Effects on Amino Acid Metabolism (e.g., Glutamate, Alanine, Arginine)

This compound significantly influences amino acid metabolism in plants. Following its application and subsequent enzymatic breakdown to urea and then ammonium (B1175870), a notable increase in the synthesis of certain amino acids is observed academicjournals.orginternationalscholarsjournals.org. Research indicates that glutamate and alanine are the primary amino acids formed from the decomposition of this compound academicjournals.orginternationalscholarsjournals.org. Additionally, levels of basic amino acids, including arginine, lysine, and histidine, have been shown to increase academicjournals.orginternationalscholarsjournals.org.

In a metabolomic analysis of blueberry buds treated with hydrogen this compound, the levels of several amino acids were altered. Specifically, glutamic acid (glutamate), aspartic acid, and phenylalanine were upregulated mdpi.comresearchgate.net. Conversely, the concentrations of tyrosine, tryptophan, and asparagine were significantly downregulated in the treated buds compared to controls mdpi.comresearchgate.net. Studies on kiwifruit buds also reported that hydrogen this compound application led to higher levels of proline, ornithine, and arginine researchgate.net.

Table 1: Effect of this compound Treatment on Amino Acid Levels in Plant Tissues

Amino Acid Change in Concentration Plant/Tissue Studied Source(s)
Glutamate Upregulated General, Blueberry Buds academicjournals.orginternationalscholarsjournals.orgmdpi.comresearchgate.net
Alanine Upregulated General academicjournals.orginternationalscholarsjournals.org
Arginine Increased initially, then decreases prior to bud break General, Kiwifruit Buds academicjournals.orginternationalscholarsjournals.orgresearchgate.net
Aspartic Acid Upregulated Blueberry Buds mdpi.comresearchgate.net
Phenylalanine Upregulated Blueberry Buds mdpi.comresearchgate.net
Proline Upregulated Kiwifruit Buds researchgate.net
Ornithine Upregulated Kiwifruit Buds researchgate.net
Tyrosine Downregulated Blueberry Buds mdpi.comresearchgate.net
Tryptophan Downregulated Blueberry Buds mdpi.comresearchgate.net

| Asparagine | Downregulated | Blueberry Buds | mdpi.comresearchgate.net |

Modulation of Polyamine Synthesis

This compound acts as a significant modulator of polyamine synthesis, a process closely linked to its effects on arginine metabolism and the breaking of bud dormancy. Polyamines are a class of growth regulators that are often synthesized under stress conditions academicjournals.org. The application of hydrogen this compound on dormant buds creates a metabolic shift where arginine, a nitrogen-rich amino acid, is utilized as a primary precursor for polyamine production academicjournals.orgacademicjournals.org.

Research has shown that this compound strongly inhibits the enzyme arginase, which would otherwise convert arginine to ornithine and urea academicjournals.org. By blocking this pathway, arginine is instead channeled towards decarboxylation by arginine decarboxylase, a known stress-related enzyme, leading to the synthesis of various polyamines academicjournals.org.

Specifically, the period preceding bud break is characterized by a decrease in arginine content that coincides with a marked increase in polyamines such as putrescine, spermine, and spermidine academicjournals.orginternationalscholarsjournals.org. Studies on grapevine buds treated with hydrogen this compound have confirmed a significant accumulation of total free polyamines, with a particular increase in putrescine epa.gov. This accumulation of putrescine is considered a key biochemical event triggered by the this compound-induced stress that leads to the release from endodormancy epa.govfrontiersin.org. As bud break commences, the levels of these polyamines, particularly putrescine, sharply decrease academicjournals.orginternationalscholarsjournals.orgepa.gov.

Oxidative Stress Induction

A primary mechanism through which this compound exerts its biological effects, particularly in breaking plant dormancy, is the induction of oxidative stress epa.gov. This is characterized by a disruption in the balance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive products nih.gov.

One of the most dramatic physiological effects of this compound is the potent inhibition of catalase (CAT), a key enzyme responsible for decomposing hydrogen peroxide (H₂O₂) into water and oxygen academicjournals.orginternationalscholarsjournals.orgishs.org. By inhibiting catalase activity, hydrogen this compound treatment leads to the accumulation of endogenous H₂O₂ academicjournals.orginternationalscholarsjournals.orgnih.gov. This buildup of H₂O₂ is a critical signal that initiates a cascade of events leading to dormancy release mdpi.comnih.gov.

In addition to inhibiting catalase, hydrogen this compound treatment also modulates the activity of other antioxidant enzymes. Studies in grapevine buds have shown that while catalase activity sharply decreases, there is a transient stimulation of peroxidase (POD) and ascorbate peroxidase (APX) activities in the days following treatment epa.govnih.gov. Concurrently, the activity of superoxide dismutase (SOD) has been observed to be higher in treated buds nih.govnih.gov. Research has also demonstrated that this compound treatment can lead to the depletion of the total cellular glutathione (GSH) pool, causing significant oxidation in both the nucleus and the cytosol bham.ac.uk. This state of sub-lethal oxidative stress is considered a fundamental trigger for the resumption of growth in dormant buds epa.govfrontiersin.org.

Table 2: Impact of this compound on Key Components of the Oxidative Stress Response

Component Effect of this compound Treatment Consequence Source(s)
Catalase (CAT) Strongly inhibited/Decreased activity Accumulation of Hydrogen Peroxide (H₂O₂) academicjournals.orginternationalscholarsjournals.orgepa.govfrontiersin.orgishs.orgnih.gov
Hydrogen Peroxide (H₂O₂) Increased levels Triggers downstream signaling for growth academicjournals.orginternationalscholarsjournals.orgmdpi.comnih.govnih.gov
Peroxidase (POD) Transiently stimulated/Increased activity Contributes to redox signaling epa.govnih.govnih.gov
Ascorbate Peroxidase (APX) Transiently stimulated Part of the antioxidant defense response epa.gov
Superoxide Dismutase (SOD) Increased activity Manages superoxide radicals nih.govnih.gov

| Glutathione (GSH) | Depletion of cellular pool | Increased oxidation of nucleus and cytosol | bham.ac.uk |

Research on Plant Metabolic Pathways

Regulation of Dormancy Breaking and Bud Break Mechanisms

Hydrogen this compound is widely recognized and used in horticulture as a chemical agent to break bud dormancy and promote uniform bud break in many deciduous fruit trees, especially in regions with insufficient winter chilling mdpi.comfrontiersin.orgishs.org. Its application effectively compensates for a lack of cold exposure, which is a natural requirement for dormancy release in many perennial plants frontiersin.org.

The mechanism of action is multifactorial. A central theory posits that hydrogen this compound induces a state of sub-lethal oxidative stress, which acts as the primary trigger for renewed metabolic activity nih.gov. This is initiated by the inhibition of catalase, leading to the accumulation of hydrogen peroxide (H₂O₂), a key signaling molecule nih.govishs.org. The resulting oxidative signal initiates a complex signaling cascade.

Further research shows that hydrogen this compound influences various plant hormone signaling pathways. Its application can lead to an increase in the content of ethylene (B1197577) and cytokinins, while decreasing levels of abscisic acid (ABA), a hormone known to inhibit dormancy release frontiersin.orgnih.gov. Proteomic and transcriptomic analyses have revealed that this compound treatment leads to significant changes in the expression of genes and proteins related to stress signaling, energy metabolism, and hormone signaling, all of which are crucial for the transition from a dormant to an active growth state nih.govnih.gov. For example, in sweet cherry, the jasmonate and cytokinin pathways were identified as being highly upregulated in response to treatment frontiersin.org. Ultimately, these coordinated biochemical and genetic changes lead to an earlier and more synchronized bud break than would occur naturally under suboptimal chilling conditions mdpi.comnih.gov.

Impact on Carbohydrate and Phenylpropanoid Metabolism in Plants

To fuel the transition from dormancy to active growth, plants must mobilize stored energy reserves. Hydrogen this compound plays a crucial role in modulating carbohydrate metabolism to facilitate this process. Application of hydrogen this compound on dormant buds triggers an abrupt increase in the hydrolysis of starch, the primary form of stored carbohydrate nih.gov. This breakdown of starch leads to a transient accumulation of soluble sugars, such as fructose, glucose, and maltose, within the buds mdpi.comresearchgate.netnih.gov. These soluble sugars provide the necessary energy and carbon skeletons for the intense metabolic activity required for bud break and initial shoot growth mdpi.comnih.gov. Studies in grape buds have shown that following treatment, starch concentration significantly decreases while soluble sugar content rapidly increases nih.gov.

In addition to its impact on primary metabolism, hydrogen this compound also influences secondary metabolic pathways, such as the synthesis of phenylpropanoids. A metabolomic study on blueberry buds revealed that treatment with hydrogen this compound promoted the synthesis and accumulation of several phenylpropanoid compounds, including salicin, 4-vinylphenol, and neohesperidin mdpi.comresearchgate.net. Phenylpropanoids are a diverse group of compounds involved in various plant processes, including defense against stress, which aligns with the oxidative stress-inducing nature of this compound. This alteration of phenylpropanoid metabolism is considered a key part of the metabolic reprogramming that is crucial for promoting bud break mdpi.comresearchgate.net.

Table 3: Compounds Mentioned in the Article

Compound Name
4-vinylphenol
Abscisic acid (ABA)
Alanine
Arginine
Ascorbate peroxidase (APX)
Asparagine
Aspartic acid
Catalase (CAT)
This compound
Cytokinin
Ethylene
Fructose
Glucose
Glutamate (Glutamic acid)
Glutathione (GSH)
Histidine
Hydrogen peroxide
Jasmonate
Lysine
Maltose
Neohesperidin
Ornithine
Peroxidase (POD)
Phenylalanine
Proline
Putrescine
Salicin
Spermidine
Spermine
Superoxide dismutase (SOD)
Tryptophan
Tyrosine

Environmental Fate and Ecotoxicological Studies of Cyanamide

Environmental Degradation Pathways

The environmental persistence of cyanamide (B42294) is largely influenced by its degradation in soil and water. The primary routes of breakdown involve metabolic processes by soil microorganisms, with abiotic factors playing a secondary role.

Aerobic and Anaerobic Soil Metabolism

Aerobic soil metabolism is the principal pathway for the degradation of this compound. epa.gov In aerobic soil environments, hydrogen this compound degrades rapidly. epa.gov Studies have shown that the transformation of this compound in soil is a swift process, with one report indicating an effective half-life of just three days in sandy loam soil under dark, aerobic conditions at 23-25 °C. epa.gov

The degradation process in soil initially involves a chemical conversion of this compound into urea (B33335), a change that is not dependent on microbial activity. rothamsted.ac.uk This urea then undergoes further breakdown into ammonia (B1221849), a process driven by soil organisms. rothamsted.ac.uk The primary metabolites identified during aerobic degradation are carbon dioxide and dicyandiamide (B1669379). Dicyandiamide itself is not persistent and degrades with a half-life of approximately four days, eventually forming common fertilizer compounds like urea and ammonia. epa.gov The rapid degradation and metabolism of this compound and its degradates suggest that they are unlikely to leach into lower soil depths under most environmental conditions. epa.gov

In sterile soils, where microbial activity is suppressed, this compound decomposition leads to an accumulation of urea, which does not readily convert to ammonia. rothamsted.ac.uk This confirms that while the initial conversion to urea is a chemical process, the subsequent breakdown is biological. rothamsted.ac.uk

Information on the anaerobic metabolism of this compound is less specific. While anaerobic degradation of cyanide compounds, in general, is known to occur, it is typically slower than aerobic degradation. epa.gov

Parameter Value Conditions
Aerobic Soil Half-Life≤ 3 daysSandy loam soil, aerobic, dark, 23-25 °C
Dicyandiamide Half-Life4.1 daysAerobic soil

Role of Microbial Degradation in Soil and Water

Microorganisms play a crucial role in the breakdown of this compound in the environment, particularly in the conversion of its intermediate metabolite, urea, into ammonia. rothamsted.ac.uk While the initial transformation of this compound to urea can occur chemically, the complete mineralization relies on biological activity. rothamsted.ac.uk

Enzymatic activity is key to this process. For instance, the soil fungus Myrothecium verrucaria has been shown to possess enzymes that hydrate (B1144303) the nitrile group of this compound, leading to the formation of urea. ethz.ch This highlights the ability of certain soil fungi to initiate the degradation pathway. Bacteria also contribute significantly to the breakdown of nitrogenous compounds derived from this compound. rothamsted.ac.ukcambridge.org The process involves soil organisms breaking down the urea, which then releases ammonia, a readily available nitrogen source for plants. rothamsted.ac.ukethz.ch

Photolysis and Hydrolysis in Environmental Compartments

Abiotic degradation processes such as hydrolysis and photolysis are generally considered less important for this compound's environmental fate compared to the rapid pace of microbial metabolism. epa.gov However, these processes do contribute to its transformation under certain conditions.

Hydrolysis: this compound can undergo hydrolysis to form urea. nih.govpatsnap.com This reaction is influenced by pH. In acidic conditions, this compound hydrolyzes to urea, while in alkaline conditions, it tends to dimerize to form dicyandiamide. nih.gov The rate of hydrolysis is generally slow. One study calculated the hydrolysis half-lives of hydrogen this compound in dark control samples to be 116 days at pH 5 and 139 days at pH 7, indicating that it can persist in water where microbial activity is low. epa.gov

Photolysis: Direct photolysis of this compound in sunlight is not expected to be a significant degradation pathway, as the compound does not absorb light at wavelengths greater than 290 nm. nih.gov However, photolytic reactions can occur. A soil photolysis study identified two major transformation products, although their formation was less significant in thicker soil layers where light penetration is limited. nzkgi.org.nz Another study demonstrated that certain this compound derivatives, like N-cyanopiperidines, can undergo photolytic hydration in the presence of dilute acid. cdnsciencepub.com In water, after 30 days of photolysis, urea was identified as a transformation product, accounting for 12.2% of the initial dose. nzkgi.org.nz

Process Half-Life / Product Conditions
Hydrolysis116 dayspH 5, dark
Hydrolysis139 dayspH 7, dark
Water PhotolysisProduct: Urea (12.2% of initial dose)After 30 days

Environmental Transport and Distribution

Mobility in Soil-Water Systems

This compound is expected to be highly mobile in soil-water systems due to its physical and chemical properties. epa.gov It is completely miscible with water and exhibits very low adsorption to soil particles. epa.govepa.gov

Batch equilibrium experiments have shown that less than 2% of this compound mass adsorbs to sandy and silt loam soils. epa.gov This low adsorption potential is quantified by the soil adsorption coefficient (Koc), which is a measure of a chemical's tendency to bind to organic carbon in soil. A low Koc value indicates weak adsorption and high mobility. ucanr.educhemsafetypro.com For this compound, reported Koc values are very low, confirming its high mobility. nih.govnzkgi.org.nz Its degradates, including dicyandiamide, urea, and ammonia, are also mobile in soil. epa.gov Despite this high mobility, the rapid rate of degradation in aerobic soils typically prevents significant leaching to groundwater. epa.gov

Parameter Value Interpretation
Soil Adsorption Coefficient (Kd)0.060 L/kgVery low adsorption
Organic Carbon-Water Partition Coefficient (Koc)6.34 L/kgVery high mobility
Estimated Koc4.7 - 7.3Very high mobility

Bio-concentration Potential

Bioconcentration refers to the accumulation of a chemical substance in an organism to a level higher than that in the surrounding environment, such as water. wikipedia.orgepa.gov The potential for a chemical to bioconcentrate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.gov A BCF value greater than 1 indicates a potential for bioaccumulation. epa.gov

Ecotoxicological Mechanisms

The ecotoxicological profile of this compound is shaped by its interactions with various biological systems. Its mechanisms of toxicity are diverse, affecting a wide range of non-target organisms across terrestrial and aquatic environments. The compound's ability to act as a respiratory poison, disrupt microbial communities, and interfere with plant growth processes underpins its environmental side effects.

Effects on Terrestrial Organisms (e.g., Soil Fungal Community, Earthworms)

In the terrestrial environment, this compound's impact is notable on soil microbial communities and invertebrates, which are crucial for soil health and nutrient cycling.

Soil Fungal Community

Table 1: Effects of Calcium this compound on Soil Fungal Community Composition

Fungal Group/Metric Effect of Calcium this compound Treatment Reference
Fungal Richness Decreased repec.orgmdpi.com
Plant Pathogens Abundance diminished repec.orgproquest.com
Fusarium oxysporum Population suppressed by 88.7-92.2% nih.gov
Phylum Ascomycota Remained predominant repec.org
Phylum Basidiomycota Abundance reduced nih.gov

| Genus Talaromyces | Became one of the dominant genera | mdpi.com |

Earthworms

Earthworms are vital bio-indicators of soil health, and their exposure to soil contaminants can reveal significant ecotoxicological effects. This compound is classified as moderately toxic to earthworms. herts.ac.uk While specific mechanistic studies on this compound are limited, the effects of other pesticides on earthworms, such as Eisenia fetida, provide insight into the potential pathways of toxicity.

Effects on Aquatic Organisms (e.g., Fish, Daphnids)

In aquatic ecosystems, the toxicity of this compound is primarily attributed to its dissociation and the subsequent release of free cyanide (composed of molecular hydrogen cyanide, HCN, and the cyanide ion, CN⁻). epa.govnih.gov Free cyanide is a potent and rapidly acting toxicant for many aquatic species.

Fish

The principal mechanism of cyanide toxicity in fish is respiratory poisoning. epa.gov Cyanide inhibits enzymes involved in cellular oxygen uptake, effectively causing asphyxiation at the cellular level. practicalfishkeeping.co.ukwikipedia.org This disruption of the respiratory process leads to observable symptoms such as lethargy, reclusiveness, loss of appetite, and an elevated breathing rate. practicalfishkeeping.co.uk The acute toxicity of free cyanide for most cold- and warm-water fish species occurs at concentrations ranging from 30 to 150 µg/L. epa.gov The toxicity can be influenced by environmental factors such as temperature and pH, which affect the chemical equilibrium between the more toxic molecular HCN and the cyanide ion. epa.govpublications.gc.ca

Daphnids

Daphnids, a genus of small planktonic crustaceans, are key components of freshwater food webs and are sensitive indicators of water quality. This compound is classified as acutely harmful to aquatic invertebrates like Daphnia magna. basf.com Studies on related toxic compounds, such as cyanotoxins produced by cyanobacteria, demonstrate that these substances can negatively affect the survival, fecundity, and population growth rates of Daphnia. nih.gov The mechanisms of toxicity can include neurotoxic effects, inhibition of digestive enzymes, or cellular damage. nih.govnih.gov Exposure to various pesticides has also been shown to alter the swimming behavior of D. magna, indicating that sublethal concentrations can impair critical functions. mdpi.com

Table 2: Acute Toxicity of this compound and Cyanide to Aquatic Organisms

Organism Compound/Substance Endpoint Value Reference
Fish (Brachydanio rerio) This compound Product 96-hour LC₅₀ 10 - 100 mg/L basf.com
Most Fish Species Free Cyanide (HCN) Acute Lethal Threshold 30 - 150 µg/L epa.gov

| Daphnia magna | this compound Product | 48-hour EC₅₀ | 10 - 100 mg/L | basf.com |

Mechanisms of Herbicide and Fungicide Side Effects

This compound is utilized in agriculture as a plant growth regulator and soil disinfectant, but its chemical activity also leads to unintended herbicidal and fungicidal side effects on non-target organisms. herts.ac.ukepa.gov

Fungicide Side Effects

As a soil disinfectant, calcium this compound effectively controls soil-borne diseases by suppressing pathogenic fungi. nih.govnih.gov The primary mechanism is the direct and long-term reduction of pathogen populations in the soil. nih.gov For example, it has been shown to significantly decrease the viability of Fusarium oxysporum, the causal agent of wilt diseases in many crops. nih.gov This effect is selective and more persistent against the pathogen compared to the compound's short-term impact on the general soil microbial population. nih.gov An indirect mechanism involves the alteration of soil chemistry; the increase in soil pH following application creates an environment that is less conducive to the growth of certain pathogenic fungi. repec.orgproquest.com

Herbicide Side Effects

Although used to regulate plant growth by mimicking the effect of chilling to induce bud break, this compound can have phytotoxic effects on non-target plants. herts.ac.ukepa.gov These herbicidal side effects often occur due to spray drift, where the chemical is unintentionally applied to adjacent crops or wild flora. epa.gov

The mechanism involves the disruption of normal plant physiological and growth processes. Incidents have been reported where spray drift from this compound application resulted in the defoliation of non-target lemon trees. epa.gov Product labels often include warnings regarding potential leaf loss and blossom loss in adjacent crops, highlighting its potent, non-selective herbicidal activity. epa.gov Both monocot and dicot plants are sensitive to this compound, with studies indicating that plants like cabbage are particularly susceptible. epa.gov

Toxicological Mechanisms of Cyanamide Exposure

Mechanisms of Acute Systemic Toxicity

Acute systemic toxicity following cyanamide (B42294) exposure is largely attributed to its direct interactions with critical enzymes involved in detoxification and energy metabolism. These interactions disrupt normal physiological processes, leading to a cascade of adverse effects throughout the body.

Inhibition of Aldehyde Dehydrogenase and Acetaldehyde (B116499) Accumulation

One of the most well-characterized mechanisms of this compound toxicity is its potent inhibition of aldehyde dehydrogenase (ALDH) fishersci.atpatsnap.com. ALDH is a crucial enzyme in the metabolism of aldehydes, including acetaldehyde, the primary metabolite of ethanol (B145695) patsnap.com. This compound acts as an ALDH inhibitor, preventing the conversion of acetaldehyde to acetic acid patsnap.com. This inhibition leads to a significant accumulation of acetaldehyde in the bloodstream and tissues patsnap.com.

The accumulation of acetaldehyde is responsible for a range of unpleasant physiological reactions, often referred to as a "disulfiram-like reaction" patsnap.com. These symptoms can include facial flushing, nausea, vomiting, headache, tachycardia, and hypotension patsnap.com. This mechanism is the basis for this compound's use as an alcohol deterrent, as it creates a strong aversion to alcohol consumption by associating it with these negative effects patsnap.com. Research in both humans and animal models has demonstrated the role of ALDH inhibition and subsequent acetaldehyde accumulation in mediating the behavioral effects of ethanol in the presence of this compound uliege.be.

Catalase Inhibition and Oxidative Damage

This compound has also been shown to inhibit the enzyme catalase uliege.beresearchgate.netfrontiersin.org. Catalase is a key antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, thereby protecting cells from oxidative damage ekb.egcore.ac.uk. Inhibition of catalase by this compound leads to an accumulation of hydrogen peroxide and other reactive oxygen species (ROS) within cells researchgate.netfrontiersin.orgekb.eg.

This increase in ROS levels contributes to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA ekb.egresearchmap.jpnih.gov. Studies have suggested that this compound-induced oxidative stress, potentially mediated by catalase inhibition, plays a role in the observed toxicity frontiersin.orgekb.egresearchmap.jp. For instance, research in soybean seedlings indicated that this compound treatment led to increased lipid peroxidation and H₂O₂ accumulation, consistent with oxidative stress exacerbated by ALDH and succinic-semialdehyde dehydrogenase inhibition researchmap.jpresearchgate.net.

Impact on Cellular Respiration and ATP Production

This compound can interfere with cellular respiration, the process by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell wikipedia.orgguidetopharmacology.orgthegoodscentscompany.comnih.gov. While cyanide (CN⁻) is a well-known inhibitor of mitochondrial cytochrome c oxidase (Complex IV) pnas.orgresearchgate.netnih.govmdpi.com, leading to a rapid depletion of ATP and histotoxic hypoxia researchgate.netnih.gov, the mechanism by which this compound impacts ATP production appears to be related to its other inhibitory effects and the resulting cellular stress.

Studies have suggested that this compound-induced oxidative stress and the inhibition of enzymes like catalase can indirectly affect mitochondrial function and energy metabolism ekb.eg. Inhibition of catalase, leading to H₂O₂ accumulation, might uncouple oxidative phosphorylation and inhibit adenosine nucleotide synthesis, ultimately impacting ATP levels ekb.eg. Furthermore, research in Candida albicans indicated that cyanide (a related compound) inhibited not only respiration but also fermentation, decreasing ATP production, potentially due to decreased availability of NAD⁺ resulting from inhibited glyceraldehyde-3-phosphate dehydrogenase activity nih.govoup.com. While the direct mechanism of this compound's impact on ATP production is still being investigated, its interference with key metabolic enzymes and induction of oxidative stress are likely contributing factors.

Organ-Specific Toxicological Mechanisms

Beyond acute systemic effects, this compound exposure can also lead to damage in specific organs, with the liver, kidneys, and nervous system being particularly vulnerable.

Hepatic and Renal Damage Mechanisms

The liver and kidneys are primary sites of metabolism and excretion, making them susceptible to the toxic effects of various compounds, including this compound. Hepatic damage following this compound exposure has been reported. Studies in alcoholics treated with this compound have shown varying degrees of hepatic lesions, including the presence of ground-glass inclusion bodies researchgate.net. More severe inflammation in the liver can develop if alcohol consumption occurs while on this compound treatment researchgate.net. This compound's capacity to induce liver damage is considered greater than that of disulfiram (B1670777) researchgate.netpnas.org. While the exact mechanisms are still under investigation, the oxidative stress induced by this compound, potentially through catalase inhibition, is likely a contributing factor to hepatic injury ekb.egnih.gov.

Renal damage has also been observed in studies involving this compound or related cyanide compounds. Evidence of kidney tissue damage, such as increased LDH levels and renal tubular and glomerular necrosis, has been reported in animals exposed to cyanide compounds cdc.gov. While the direct mechanisms of this compound-induced renal damage are not fully elucidated, oxidative stress triggered by this compound is thought to play a role in affecting renal function ekb.eg. Ischemic findings and disseminated intravascular coagulation (DIC) have also been suggested as potential contributors to kidney toxicity ekb.eg.

Neurological Effects (e.g., Confusion, Loss of Consciousness)

This compound exposure can lead to a range of neurological effects, including confusion, dizziness, headache, and in more severe cases, loss of consciousness and seizures researchgate.netmdpi.comnih.gov. These neurological symptoms are consistent with the disruption of normal brain function.

Respiratory and Cardiovascular System Impacts

The respiratory and cardiovascular systems are key targets of cyanide toxicity, which can arise from this compound metabolism cdc.gov. The primary mechanism involves the inhibition of cytochrome c oxidase, a crucial enzyme in the mitochondrial respiratory chain. Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, blocking the transfer of electrons and thus inhibiting aerobic cellular respiration and ATP synthesis mdpi.comresearchgate.netannualreviews.orgmsdvetmanual.com. This disruption leads to histotoxic anoxia, where cells are unable to utilize oxygen effectively, despite adequate oxygen delivery by the bloodstream researchgate.netcdc.govwww.gov.uk. Tissues with high metabolic demands, such as the heart and brain, are particularly susceptible to this effect msdvetmanual.comwww.gov.uk.

Impacts on the respiratory system can include initial stimulation of respiration followed by dyspnea (difficulty breathing) nih.gov. Labored respiration has been observed in animal studies following this compound exposure nih.gov. While clinical signs of labored breathing are often attributed to the general mechanism of histotoxic anoxia, rather than a direct effect on the respiratory system, some studies suggest potential direct impacts, such as a decrease in pulmonary phospholipids (B1166683) observed in rats exposed to hydrogen cyanide cdc.gov. Pulmonary edema may also occur in severe cases www.gov.uknih.gov.

The cardiovascular system is also significantly affected. Early symptoms of acute cyanide toxicity, which can be a consequence of this compound exposure, may include tachycardia (fast heart rate) mdpi.comresearchgate.netwww.gov.uk. As poisoning progresses, bradycardia (slow heart rate) and falling blood pressure can occur mdpi.com. Severe effects can lead to hemodynamic shock and cardiorespiratory arrest researchgate.net. The cardiovascular system is considered a sensitive target of cyanide toxicity cdc.gov.

Summary of Potential Respiratory and Cardiovascular Impacts

SystemObserved ImpactsUnderlying Mechanism (linked to cyanide)
RespiratoryInitial respiratory stimulation, Dyspnea, Labored respiration, Pulmonary edemaHistotoxic anoxia (inhibition of cytochrome c oxidase), Potential direct effects
CardiovascularTachycardia, Bradycardia, Falling blood pressure, Hemodynamic shock, Cardiorespiratory arrestHistotoxic anoxia (inhibition of cytochrome c oxidase)

Note: The respiratory and cardiovascular impacts discussed here are primarily mediated by the cyanide metabolite of this compound.

Biochemical Markers and Diagnostic Approaches in Toxicological Research

Diagnosing this compound toxicity, particularly in acute scenarios, can be challenging due to non-specific initial symptoms mdpi.comnews-medical.net. Therefore, the identification and measurement of biochemical markers are crucial for confirming exposure and assessing severity.

Direct measurement of this compound itself in biological fluids may be possible, but its rapid metabolism necessitates the analysis of its breakdown products and related biochemical changes news-medical.netcore.ac.uk.

One key diagnostic approach relies on identifying the metabolic consequences of cyanide poisoning, which can result from this compound exposure. Elevated blood lactate (B86563) levels are a sensitive marker for cyanide toxicity due to the shift to anaerobic metabolism when aerobic respiration is inhibited mdpi.comwww.gov.ukmedscape.com. A plasma lactate concentration above 6 mmol/L in suspected pure cyanide poisoning is indicative of significant exposure mdpi.commedscape.com. Arterial blood gas analysis revealing a high-anion-gap metabolic acidosis is also a hallmark of significant cyanide toxicity www.gov.ukmedscape.comdroracle.ai. An abnormally high pO₂ in venous blood gases, resulting in a decreased arteriovenous oxygen difference, can also suggest cyanide poisoning medscape.comdroracle.ai.

Analysis of cyanide and its metabolites in biological samples is a more direct approach. While direct measurement of cyanide in blood is useful, its short half-life (0.34–1.28 hours) makes detection difficult if significant time has passed since exposure core.ac.uksdstate.edu. However, red blood cell cyanide concentration is considered a preferred test for confirming exposure, with concentrations of 2.5 µg/mL and higher associated with severe toxicity medscape.com.

Thiocyanate (B1210189) (SCN⁻) is a major metabolite of cyanide, formed through the action of the enzyme rhodanese msdvetmanual.comcore.ac.uktandfonline.com. Approximately 80% of an initial cyanide dose can be converted to thiocyanate tandfonline.com. Thiocyanate has a longer half-life than cyanide (4.95–192 hours), making it a useful marker for exposure, particularly in cases of chronic or low-level exposure core.ac.uksdstate.edu. However, background levels of thiocyanate can vary significantly, potentially complicating the assessment of low-level cyanide exposure core.ac.uksdstate.edu. Thiocyanate levels can be measured in various biofluids, including plasma and urine tandfonline.comnih.gov.

Another potential biomarker is 2-amino-2-thiazoline-4-carboxylic acid (ATCA), which is formed from the reaction of cyanide with glutathione (B108866) news-medical.netnih.gov. Research suggests that plasma ATCA shows promise as a biomarker, particularly for chronic low-level cyanide exposure tandfonline.comnih.gov. ATCA may also last longer in the body than cyanide news-medical.net.

Cyanide-protein adducts have also been found and may offer an advantage in terms of half-life, potentially reflecting exposure over a longer period core.ac.uksdstate.edu.

Biochemical Markers and Diagnostic Indicators

Marker/IndicatorBiological SampleSignificanceNotes
Elevated Blood LactateBloodIndicates shift to anaerobic metabolism due to inhibited aerobic respirationSensitive marker for cyanide toxicity; levels > 6 mmol/L suggestive of significant exposure mdpi.commedscape.com.
High-Anion-Gap Metabolic AcidosisBloodConsequence of impaired cellular respirationHallmark of significant cyanide toxicity www.gov.ukmedscape.comdroracle.ai.
Abnormally High Venous pO₂BloodIndicates tissues are not utilizing oxygen effectivelyResults in decreased arteriovenous oxygen difference medscape.comdroracle.ai.
Cyanide ConcentrationBlood (RBC, Plasma)Direct evidence of exposureShort half-life, rapid clearance core.ac.uksdstate.edu. RBC concentration preferred medscape.com.
Thiocyanate (SCN⁻) ConcentrationPlasma, Urine, Saliva, Tissue, BloodMajor detoxification metabolite of cyanideLonger half-life than cyanide, useful for assessing exposure over time. Background variability exists core.ac.uksdstate.edu.
2-amino-2-thiazoline-4-carboxylic acid (ATCA)Plasma, SalivaFormed from reaction of cyanide with glutathionePromising biomarker, especially for chronic low-level exposure news-medical.nettandfonline.comnih.gov. May have longer half-life than cyanide news-medical.net.
Cyanide-Protein AdductsBlood ProteinsFormed by reaction of cyanide with proteinsPotential markers for assessing exposure over longer periods core.ac.uksdstate.edu.

Note: Diagnostic approaches often rely on a combination of clinical presentation and biochemical markers, especially in acute poisoning where rapid laboratory confirmation of cyanide levels may not be immediately available cdc.govdroracle.ai.

Cyanamide in Astrochemical and Prebiotic Chemical Research

Formation Mechanisms in Interstellar Medium

Cyanamide (B42294) (NH₂CN) and its tautomer, carbodiimide (B86325) (HNCNH), have been detected in the interstellar medium (ISM), including in molecular clouds and hot molecular cores. aanda.orgcas.cnarxiv.orgacs.org This presence indicates that these molecules can form under the physical and chemical conditions of space. Investigating their formation mechanisms in the ISM is crucial for understanding the inventory of prebiotic molecules available for delivery to planets.

Several reaction pathways have been proposed for the formation of this compound in the gas phase and on the surface of interstellar dust grains. One significant gas-phase reaction considered is the reaction between cyano radicals (·CN), which are abundant in interstellar clouds, and methylamine (B109427) (CH₃NH₂), a molecule also detected in various interstellar sources. rsc.orgaanda.org Studies have shown this reaction to be efficient at low temperatures (23–297 K), yielding this compound as a primary product. rsc.orgaanda.org Specifically, the reaction CH₃NH₂ + ·CN → NH₂CN + ·CH₃ has been identified as a probable route in cold space, with a branching ratio favoring this compound formation. rsc.orgaanda.org

Another proposed formation route, particularly relevant in hot molecular cores and hot corinos, involves the neutral-neutral reaction between the amino radical (NH₂) and the cyano radical (·CN) on grain surfaces. arxiv.orgacs.orgastrobiology.com Chemical modeling supports that surface chemistry can contribute to the formation of this compound at early evolutionary stages, after which it can be released into the gas phase through processes like thermal desorption or shock-induced desorption. astrobiology.com

Theoretical studies have explored numerous potential reaction mechanisms for this compound formation in the gas phase, evaluating the thermodynamics and kinetics of 120 different reactions under astrophysical conditions relevant to regions like Sgr B2(N). aanda.org These studies aim to determine which reactions can account for the observed abundances of this compound in the ISM. aanda.org

Data from observational studies using telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) have confirmed the presence of this compound in star-forming regions, providing empirical data to validate and refine the proposed formation models. arxiv.orgacs.orgastrobiology.com For instance, the detection of this compound towards the hot molecular core G358.93-0.03 MM1 allowed for the estimation of its column density and fractional abundance, which were found to be consistent with predictions from three-phase warm-up chemical models that include grain-surface chemistry. arxiv.orgastrobiology.com

Interactive Data Table: this compound Abundance in Interstellar Sources

SourceTypeColumn Density (cm⁻²)Rotational Temperature (K)Fractional Abundance (vs. H₂)Reference
G358.93-0.03 MM1Hot Molecular Core(5.9 ± 2.5) × 10¹⁴100.6 ± 30.4(4.72 ± 2.0) × 10⁻¹⁰ arxiv.orgastrobiology.com
G31.41 + 0.31Hot Molecular Core(7.21 ± 0.25) × 10¹⁵250 ± 25(7.21 ± 1.46) × 10⁻¹⁰ acs.org
IRAS 16293-2422 BLow-mass ProtostarSimilar to G358.93-0.03 MM1-Similar to G358.93-0.03 MM1 arxiv.orgastrobiology.com
NGC 1333 IRAS4A2Low-mass ProtostarSimilar to G358.93-0.03 MM1-Similar to G358.93-0.03 MM1 arxiv.orgastrobiology.com
Sgr B2(N)Molecular Cloud--- aanda.org
NGC 253Sculptor Galaxy--Similar to G358.93-0.03 MM1 arxiv.orgastrobiology.com

Role in Prebiotic Synthesis of Nucleosides and Heterocycles

This compound is widely recognized as a significant reagent in prebiotic chemistry, particularly for its role as a condensing agent and a precursor in the synthesis of key biomolecules like nucleobases and nucleosides. acs.orgrsc.orgrsc.orgresearchgate.netacs.org Its ability to facilitate the formation of larger molecules from simpler ones under plausible early Earth conditions makes it a central player in many proposed origins of life scenarios.

One of the crucial roles of this compound is in the prebiotic synthesis of purines and pyrimidines, the nitrogenous bases that form DNA and RNA. This compound and its tautomer, carbodiimide, are considered key precursors for these heterocycles. aanda.orgresearchgate.net For example, this compound, in combination with cyanoacetylene, has been explored as a potential pathway for prebiotic purine (B94841) synthesis, involving intermediates such as 4-cyanoimidazole. acs.org

This compound also plays a direct role in the formation of pyrimidine (B1678525) nucleosides. A proposed pathway involves the condensation of this compound with glycolaldehyde (B1209225) to produce 2-aminooxazole, which can then react with glyceraldehyde to form ribose aminooxazoline, an intermediate in the synthesis of cytidine (B196190) and uridine. aanda.orgacs.orgnih.gov This pathway is notable as it could bypass the requirement for free sugars in nucleoside formation. aanda.org

Furthermore, this compound acts as a prebiotic phosphate (B84403) activating agent. researchgate.netnih.gov While its reactions with phosphate monoesters can be slow, the presence of simple 2-oxoacid salts like glyoxylate (B1226380) or pyruvate (B1213749) can catalyze these reactions, leading to efficient phosphate activation and the formation of cyclic nucleotides, such as adenosine-2',3'-cyclic phosphate from adenosine-3'-phosphate. researchgate.netnih.gov This activation is considered crucial for driving the non-enzymatic polymerization of nucleotides into oligonucleotides on early Earth. nih.gov

This compound can be formed under plausible prebiotic conditions, such as from irradiated mixtures of simple molecules like methane, ammonia (B1221849), water, and hydrogen cyanide (HCN). acs.org It can also be derived from the hydrolysis of calcium this compound, which might have been produced by heating ferrocyanide salts. nih.gov The co-existence of this compound with other prebiotically relevant molecules like urea (B33335) (which can be formed from this compound hydrolysis) and HCN (a product of primitive atmospheric chemistry) supports its potential involvement in various prebiotic reaction networks. acs.orgrsc.org

Beyond canonical nucleobases, this compound has been implicated in the formation of non-canonical nucleobases and other prebiotic heterocycles, including urea, guanidine (B92328), melamine (B1676169), cyanuric acid, and barbituric acid. aanda.orgrsc.orgresearchgate.net These molecules could have played roles in a pre-RNA world or in the formation of prebiotic supramolecular assemblies. rsc.orgresearchgate.net

The versatility of this compound as a reactant and condensing agent underscores its importance in theoretical and experimental studies exploring the chemical pathways that could have led to the emergence of life from simple organic and inorganic precursors.

Advanced Research Directions and Emerging Applications

Development of Novel Cyanamide (B42294) Derivatives with Tuned Reactivity

The synthesis of novel this compound derivatives with precisely tuned reactivity is a key area of ongoing research. By modifying the this compound structure, chemists can impart specific chemical properties, enabling their use in a wider range of synthetic transformations and material applications. The introduction of various substituents (e.g., alkyl, aryl, sulfonyl) to the this compound core allows for modulation of its electronic and steric properties, influencing its participation in reactions such as cycloadditions, aminocyanations, and radical processes. nih.gov

Recent advances have focused on developing more sustainable and robust synthetic routes to these substituted cyanamides. nih.gov For instance, the application of N-sulfonyl cyanamides, such as N-cyano-N-tosyl-sulfonamide (NCTS), has gained prominence due to the ability of the sulfonyl group to influence reactivity. nih.govmdpi.com These derivatives have been employed in Lewis acid-assisted aminocyanation and as electrophilic cyanation agents. nih.govmdpi.com

Furthermore, the exploration of cyanamides in radical cascade reactions is an emerging area for constructing complex nitrogen-containing polycyclic frameworks, which are important in natural products and pharmaceuticals. nih.govmdpi.com These radical reactions offer efficient and stereoselective routes to complex molecular architectures from simpler starting materials. nih.gov

Research also extends to the synthesis of phosphorus-containing this compound analogues, such as the cyapho-cyanamide salt [N(CN)(CP)]⁻. researchgate.netnih.gov These novel species with phosphorus in the framework open up new avenues for functionalization and the creation of cyanide-functionalized phosphorus heterocycles. researchgate.netnih.gov

In medicinal chemistry, novel this compound derivatives are being designed and synthesized as potential inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). africaresearchconnects.comresearchgate.netresearchgate.nettandfonline.com Structure-activity relationship studies are crucial in this field to understand how modifications to the this compound structure affect enzyme inhibition. researchgate.net

Catalysis for Sustainable Chemical Transformations

This compound and its derivatives are increasingly being explored as catalysts and ligands in sustainable chemical transformations. The unique N-C-N moiety can participate in various catalytic cycles, promoting reactions under milder conditions and with improved efficiency.

One notable application is the use of this compound as an organocatalyst for the glycolysis of poly(ethylene terephthalate) (PET). acs.orgacs.orgresearchgate.net This process is a promising approach for recycling waste PET into valuable monomers like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). acs.orgacs.orgresearchgate.net Studies have shown that this compound can efficiently catalyze this depolymerization, achieving high yields of BHET even at relatively low temperatures (e.g., 150 °C). acs.orgacs.orgresearchgate.net The catalytic activity of this compound in PET glycolysis is attributed to the formation of strong hydrogen bonds with PET and ethylene (B1197577) glycol, which activate the reactants. acs.orgacs.orgresearchgate.net

Metal complexes incorporating this compound ligands are also being investigated for their catalytic properties. For instance, nickel, iron, and iridium-based catalysts have been utilized in cycloaddition reactions involving cyanamides and alkynes to synthesize substituted pyridines with high regiocontrol. nih.gov Additionally, metal-nitrogen-carbon (M-N-C) catalysts derived from this compound have shown promise as non-precious metal catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. researchgate.net

Furthermore, electrochemical methods are being developed for the synthesis of valuable chemicals from this compound, aligning with the principles of green chemistry. An example is the electro-synthesis of formamidine (B1211174) acetate (B1210297) from this compound in aqueous acidic electrolytes, offering a sustainable route that avoids the need for precious metal catalysts or the generation of significant waste. rsc.org

Elucidation of Complex Biological and Environmental Mechanisms

Understanding the biological and environmental mechanisms involving this compound is crucial for assessing its impact and exploring potential applications in bioremediation and biological regulation.

In biological systems, this compound is known to interact with enzymes. For instance, it is a substrate and inhibitor of carbonic anhydrase (CA), a metalloenzyme involved in CO₂ hydration. researchgate.net Studies have investigated the binding mode of this compound at the CA active site, providing insights into the enzyme's mechanism. researchgate.net this compound's biological effects, such as its use in breaking bud dormancy in plants and as a deterrent for alcohol consumption, are linked to its interaction with enzymes like catalase. researchgate.netfrontiersin.org Research has also identified enzymes like Ddi2 in Saccharomyces cerevisiae that can enzymatically hydrate (B1144303) this compound to urea (B33335), highlighting microbial pathways for this compound detoxification. researchgate.net

In the environment, the fate and decomposition of this compound in soil have been studied. This compound can break down in soil, yielding ammonia (B1221849) and other simple nitrogen compounds like dicyandiamide (B1669379), guanylurea, guanidine (B92328), and urea, which can serve as plant nutrients. epa.govcapes.gov.br While abiotic degradation processes like hydrolysis and photolysis are not considered significant, microbial action plays a key role in its decomposition. epa.govcapes.gov.br

The potential of using biological systems for the bioremediation of cyanide-containing wastes is also an active research area. nih.gov While this often focuses on inorganic cyanide, understanding the broader 'cyanomics' – the study of cyanide metabolism in organisms – can provide insights relevant to this compound and its derivatives. nih.gov Microorganisms with metabolic pathways for cyanide degradation are being explored for their potential in cleaning up contaminated environments. nih.gov

This compound and its tautomer carbodiimide (B86325) are also of astrobiological interest as potential precursors for the formation of purines and pyrimidines under prebiotic conditions. aanda.orgaanda.org Research into their gas-phase formation mechanisms in astrophysical environments like molecular clouds contributes to our understanding of the chemical origins of life. aanda.orgaanda.org

Advanced Materials and Electrocatalysis (e.g., CO₂ Reduction)

This compound and its related structures are being investigated for their potential in developing advanced materials, particularly in the field of electrocatalysis, including the important reaction of CO₂ reduction.

Metal cyanamides, featuring the linear this compound anion ([NCN]²⁻), are emerging as promising novel materials for electrocatalytic CO₂ reduction to valuable chemicals like formate (B1220265) (HCOO⁻) and formic acid (HCOOH). nih.govacs.orgresearchgate.net Indium this compound nanoparticles (InNCN) have demonstrated high activity and selectivity for CO₂ reduction to formate and formic acid under industrially relevant conditions. nih.govacs.orgresearchgate.net The excellent performance of InNCN is attributed to its unique structural features, including strongly σ-donating [NCN]²⁻ ligands, which can prevent self-reduction of the metal center, and an open framework structure that enhances CO₂ adsorption. nih.govacs.orgresearchgate.net

Research is also exploring this compound-coordinated copper frameworks for the selective electroreduction of CO₂ to ethylene. repec.orgresearchgate.net Catalysts with stabilized Cu⁰-Cu¹⁺ dual sites within a this compound framework have shown high selectivity for ethylene production at significant current densities. repec.orgresearchgate.net The this compound framework in these materials is believed to enhance CO₂ activation and facilitate carbon-carbon coupling. repec.orgresearchgate.net

Beyond electrocatalysis, metal carbodiimides and cyanamides are being assessed as potential electrode materials for Li-ion batteries. researchgate.net While some show lower performance compared to transition metal carbodiimides, the exploration of these materials continues to expand the scope of this compound chemistry in materials science. researchgate.net Additionally, silver this compound (Ag₂NCN) has been investigated for visible-light-driven photocatalysis, and research is ongoing to improve its performance through composite formation with materials like graphitic carbon nitride (g-C₃N₄). researchgate.net

The unique structural and electronic properties imparted by the this compound moiety make these materials interesting candidates for various applications in energy conversion and storage.

Q & A

Q. What key chemical properties of cyanamide should researchers prioritize when designing reactivity studies?

this compound's reactivity is influenced by its amino (-NH₂) and cyano (-CN) functional groups, which participate in nucleophilic additions and cyclization reactions. Researchers must account for its thermal instability (decomposes above 40°C) and solubility in polar solvents (e.g., water, ethanol) when selecting reaction conditions. Stability tests under varying pH and temperature are critical to avoid experimental artifacts .

Q. How can controlled experiments assess this compound's effects on soil pH and microbial biomass?

Experimental designs should include:

  • Variables : Independent variables (e.g., this compound concentration, application frequency), dependent variables (pH, microbial biomass carbon via chloroform fumigation).
  • Controls : Untreated soil and alternative nitrogen sources (e.g., urea) for comparison.
  • Sampling intervals : Measure pH and microbial biomass at multiple time points (e.g., 14, 49 days post-application) to capture dynamic changes .

Q. What literature review strategies ensure comprehensive coverage of this compound's applications in agrochemistry?

Use specialized databases (e.g., SciFinder, Web of Science) with keywords like "this compound AND soil microbiology" or "hydrogen this compound AND dormancy breaking." Filter results to review articles and prioritize studies with rigorous statistical validation (e.g., ANOVA, canonical variate analysis) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound's dual role in soil nitrate reduction and ammonium accumulation?

Contradictions may arise from differences in soil type, organic matter content, or sampling timing. Researchers should:

  • Apply mixed-effects models to account for temporal variability.
  • Conduct post-hoc tests (e.g., Tukey’s HSD) to identify treatment-specific differences.
  • Use redundancy analysis (RDA) to link microbial community shifts (via phospholipid fatty acid data) to nitrogen dynamics .

Q. How to optimize dose-response experiments for hydrogen this compound in breaking bud dormancy (e.g., Pyrus communis)?

  • Experimental design : Randomized block designs with ≥6 replicates per dose (e.g., 0.5%, 1.0%, 1.5% this compound + 3% oil).
  • Data collection : Track budding percentage at intervals (e.g., 15, 22, 29 days post-application).
  • Analysis : Polynomial regression to model dose efficacy and ANOVA to compare treatments against controls. Higher doses (1.5%) typically accelerate budbreak but require toxicity thresholds assessment .

Q. What methodologies validate this compound's role in synthetic organic chemistry beyond established protocols?

  • Mechanistic studies : Use isotopic labeling (¹⁵N-cyanamide) to trace reaction pathways.
  • In situ spectroscopy : Employ FTIR or NMR to monitor intermediate formation.
  • Computational modeling : Density functional theory (DFT) to predict reaction energetics and validate experimental outcomes .

Q. How to address reproducibility challenges in this compound-based soil amendment studies?

  • Standardization : Pre-treat soil to uniform moisture and organic content.
  • Documentation : Report this compound purity, application method (foliar vs. soil incorporation), and environmental conditions (temperature, rainfall).
  • Data sharing : Publish raw microbial biomass data and statistical code in supplementary materials .

Methodological Guidelines

  • Experimental Replication : For agricultural studies, ≥4 replicates are recommended to account for field heterogeneity. Use nested ANOVA for nested sampling designs .
  • Ethical Compliance : Obtain ethics approval for studies involving genetically modified organisms or hazardous this compound concentrations. Include approval details in methods sections .
  • Data Contradictions : Perform sensitivity analyses to identify confounding variables (e.g., soil cation exchange capacity) and use meta-analysis to synthesize conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.